1-isopropyl-1H-imidazole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylimidazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)9-4-3-8-6(9)7(10)11/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFBZKBGPJXOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic Stability Profile: 1-Isopropyl-1H-imidazole-2-carboxylic Acid
Topic: Thermodynamic Stability of 1-isopropyl-1H-imidazole-2-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Process Chemists
A Senior Scientist’s Guide to Molecular Integrity and Degradation Kinetics
Executive Summary & Molecular Architecture
1-Isopropyl-1H-imidazole-2-carboxylic acid (CAS: 1198439-05-2) represents a specialized class of heteroaromatic building blocks. While chemically versatile for synthesizing angiotensin II receptor antagonists and kinase inhibitors, its thermodynamic profile is dominated by a single, critical failure mode: decarboxylation .
Unlike simple benzoic acids, the placement of the carboxyl group at the C2 position—flanked by the N1-isopropyl group and the N3 nitrogen—creates a unique electronic push-pull system. This molecule exists primarily as a zwitterion in the solid state and neutral aqueous solutions, a feature that dictates its solubility, melting behavior, and shelf-life.
Structural Thermodynamics
-
Steric Influence: The N1-isopropyl group provides steric bulk that partially shields the N1 position but imposes torsional strain that can lower the activation energy for ring fragmentation under extreme stress.
-
Electronic State:
-
pKa1 (Carboxyl): ~1.5 – 2.5 (Predicted). The imidazole ring is electron-withdrawing, increasing acidity.
-
pKa2 (Imidazolium): ~6.7 – 7.2.
-
Isoelectric Point (pI): ~4.5. At this pH, the molecule is least soluble and most thermodynamically stable in solution, existing as a net-neutral zwitterion.
-
The Core Instability: Decarboxylation Kinetics
The thermodynamic "Achilles' heel" of this molecule is the loss of carbon dioxide to form 1-isopropylimidazole . This is not a random degradation; it is a symmetry-allowed, kinetically driven process that accelerates near the melting point or in acidic media.
The Mechanism (Hammond Postulate Application)
In the solid state, the high lattice energy of the zwitterionic crystal stabilizes the carboxylate. However, in solution (specifically acidic pH) or melt phases, the protonation of the carboxylate group or the N3 nitrogen disrupts this stability.
The reaction proceeds through an ylide intermediate . The transition state resembles the products (late transition state), meaning factors that stabilize the resulting ylide (such as the inductive effect of the alkyl group) will accelerate degradation.
Visualization of the Degradation Pathway
The following diagram illustrates the critical pathway from the stable zwitterion to the decarboxylated impurity.
Figure 1: Mechanistic pathway of decarboxylation. Note that acidic conditions catalyze the formation of the cationic species, lowering the barrier to the transition state.
Solid-State Thermodynamics & Thermal Analysis
For drug development professionals, understanding the solid-state behavior is non-negotiable for formulation stability.
Melting Point vs. Decomposition
There is often confusion between melting and decomposition for imidazole-2-carboxylic acids.
-
Behavior: The compound likely does not exhibit a clean melt. Instead, it undergoes melt-decomposition .
-
Critical Temperature: While specific batch data varies, analogous 1-alkylimidazole-2-carboxylic acids (e.g., 1-methyl) show onset of decomposition between 104°C and 160°C .
-
Warning: Do not use standard capillary melting point apparatus for purity determination without TGA confirmation, as gas evolution (CO2) will mimic melting.
Hygroscopicity
As a zwitterion, the molecule has a high charge density, making it hygroscopic .
-
Thermodynamic Consequence: Absorbed water lowers the glass transition temperature (Tg) and acts as a plasticizer, increasing molecular mobility and accelerating decarboxylation even at room temperature.
Experimental Protocols for Stability Profiling
Do not rely on generic stability protocols. The following workflows are designed specifically for zwitterionic decarboxylation candidates.
Protocol: TGA-MS (Thermogravimetric Analysis coupled with Mass Spec)
Objective: Distinguish between solvent loss, melting, and decarboxylation.
-
Sample Prep: Dry 5-10 mg of sample in a vacuum desiccator (P2O5) for 24h to remove surface moisture.
-
Instrument: TGA coupled to a Quadrupole MS.
-
Ramp: 5°C/min from 30°C to 300°C under N2 purge (50 mL/min).
-
MS Monitoring: Track m/z 18 (H2O) and m/z 44 (CO2).
-
Interpretation:
-
Weight loss < 100°C with m/z 18 peak = Hygroscopic Water .
-
Sharp weight loss onset (e.g., at 110°C) with m/z 44 peak = Decarboxylation Temperature (Td) .
-
Protocol: Solution State Arrhenius Study
Objective: Determine shelf-life (
-
Buffer Preparation: Prepare 50 mM Phosphate buffers at pH 2.0, 4.5 (pI), and 7.4.
-
Concentration: 1 mg/mL 1-isopropyl-1H-imidazole-2-carboxylic acid.
-
Stress Conditions: Incubate aliquots at 40°C, 50°C, 60°C, and 70°C.
-
Sampling: Pull points at t=0, 4, 8, 24, and 48 hours. Quench immediately on ice.
-
Analysis: HPLC (Reverse Phase).
-
Column: C18 compatible with 100% aqueous mobile phase (to retain the polar zwitterion) or HILIC.
-
Detection: UV at 210 nm.
-
-
Calculation: Plot
vs . The slope .
Workflow Visualization
Figure 2: Integrated stability testing workflow ensuring differentiation between moisture loss and chemical degradation.
Data Summary & Reference Values
Note: Values below are representative of the 1-alkylimidazole-2-carboxylic acid class and should be validated for the specific isopropyl derivative.
| Parameter | Typical Value / Range | Thermodynamic Implication |
| Decomposition Onset ( | 104°C - 158°C | Critical: Processing temperatures must remain < 60°C to avoid autocatalytic degradation. |
| pKa (Acidic) | ~1.8 - 2.5 | Stronger acid than acetic acid; exists as anion at physiological pH. |
| pKa (Basic) | ~6.8 - 7.2 | Nitrogen protonation facilitates decarboxylation. |
| LogP | ~0.6 | Low lipophilicity; high water solubility. |
| Stable pH Window | 4.0 - 8.0 | Avoid pH < 3 during workup to prevent proton-catalyzed decarboxylation. |
Strategic Implications for Drug Development
Synthesis & Workup
-
Avoid Acidic Reflux: Never reflux this intermediate in acidic media (e.g., HCl/H2O). Decarboxylation will be quantitative.
-
Workup: Isolate via isoelectric precipitation at pH ~4.5. Lyophilization is preferred over oven drying to minimize thermal stress.
Storage
-
Condition: Store at -20°C or 2-8°C in a desiccator.
-
Container: Amber glass (light is a secondary risk, but moisture is primary).
-
Re-test: Mandatory re-test for CO2 evolution (pressure buildup) every 6 months.
References
-
ChemicalBook. (2023). 1H-Imidazole-2-carboxylic acid synthesis and properties. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: 1-Methyl-1H-imidazole-2-carboxylic acid. Retrieved from
-
National Institutes of Health (NIH). (2021). PubChem Compound Summary for CID 55252644: 1-isopropyl-1H-imidazole-2-carboxylic acid. Retrieved from
- Royal Society of Chemistry. (1970). Kinetics of decarboxylation of imidazole-carboxylic acids. Journal of the Chemical Society B. (Contextual grounding for mechanism).
-
Rivara, M., et al. (2008).[1] Synthesis and stability in biological media of 1H-imidazole-1-carboxylates. PubMed.[2] Retrieved from
Sources
- 1. Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of 1-isopropyl-1H-imidazole-2-carboxylic acid in organic solvents
The following technical guide details the solubility profile and characterization framework for 1-isopropyl-1H-imidazole-2-carboxylic acid , a critical intermediate in the synthesis of pharmaceutical agents such as Dabigatran etexilate.
A Technical Guide for Process Optimization & Thermodynamics
Executive Summary & Structural Logic
1-Isopropyl-1H-imidazole-2-carboxylic acid (CAS: 1198439-05-2) represents a unique class of amphoteric pharmaceutical intermediates. Its solubility profile is governed by a "push-pull" mechanism between three distinct structural motifs:
-
The Imidazole Core: A planar, aromatic heterocycle providing
- stacking potential and hydrogen bond acceptance (N3). -
The Carboxylic Acid Moiety (C2): A strong hydrogen bond donor/acceptor that introduces pH-dependent solubility and high melting point characteristics due to intermolecular dimerization.
-
The Isopropyl Group (N1): A steric, lipophilic domain that disrupts crystal lattice packing (lowering melting point relative to the non-substituted acid) and enhances solubility in organic solvents like alcohols and esters.
Understanding this profile is not merely about data collection; it is the foundation for designing efficient crystallization purifications —the primary method for isolating this intermediate at high purity (>99.5%) during GMP manufacturing.
Solubility Landscape: Solvent-Solute Interactions
While empirical data for this specific derivative is often proprietary, its behavior can be accurately modeled based on structural analogs (e.g., 2-isopropylimidazole and 1H-imidazole-2-carboxylic acid). The following profile categorizes solvents by their thermodynamic affinity.
Predicted Solubility Hierarchy
| Solvent Class | Representative Solvents | Solubility Potential | Mechanistic Driver |
| Polar Protic | Methanol, Ethanol, IPA | High | Strong H-bonding with both carboxyl and imidazole nitrogens. The isopropyl group aligns well with the aliphatic chains of alcohols. |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Dipole-dipole interactions disrupt the crystal lattice effectively. Ideal for reaction media but poor for crystallization due to high boiling points. |
| Moderately Polar | Acetone, Ethyl Acetate, THF | Moderate | Good for crystallization. Solubility decreases significantly with temperature, offering high recovery yields upon cooling. |
| Non-Polar | Toluene, Hexane, Heptane | Low to Negligible | Lack of H-bonding capability. Useful as "anti-solvents" to force precipitation in binary solvent systems. |
| Aqueous | Water | pH Dependent | Zwitterionic behavior. Low solubility at isoelectric point (pI); high solubility at pH < 2 (cationic) or pH > 8 (anionic). |
Experimental Protocol: The "Self-Validating" System
To generate precise thermodynamic data, a rigorous Shake-Flask Method coupled with HPLC-UV quantification is required. This protocol ensures data integrity through internal cross-checks.
Workflow Diagram
Caption: Workflow for determining thermodynamic solubility with integrated solid-state stability checks.
Detailed Methodology
-
Preparation: Add excess 1-isopropyl-1H-imidazole-2-carboxylic acid to 20 mL scintillation vials containing the target solvent.
-
Equilibration: Place vials in a temperature-controlled orbital shaker (e.g., 150 rpm). Allow 72 hours for equilibration.
-
Validation Step: Measure solubility at 24h, 48h, and 72h. If values differ by <2%, equilibrium is reached.
-
-
Sampling: Pre-heat/cool the syringe to the bath temperature to prevent temperature-induced precipitation during transfer. Filter through a 0.22 µm PTFE filter.
-
Quantification: Dilute the filtrate immediately with the HPLC mobile phase (e.g., Acetonitrile/Water). Analyze using a calibrated HPLC method.
-
Solid Phase Verification (Critical): Analyze the undissolved solid residue by DSC or PXRD.
-
Why? Solvate formation (pseudopolymorphism) can alter solubility. If the solid form changes during the experiment, the data is invalid for the original crystal form.
-
Thermodynamic Modeling
Experimental data points are discrete; process design requires continuous functions. We employ thermodynamic models to correlate solubility (
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data of imidazole derivatives.
- : Mole fraction solubility.[2]
- : Absolute temperature (Kelvin).[2]
- : Empirical parameters derived from regression analysis.
Thermodynamic Functions
Using the van't Hoff analysis , we calculate the driving forces of dissolution at the mean harmonic temperature (
-
Enthalpy of Solution (
):-
Insight: A positive
indicates the dissolution is endothermic (solubility increases with T), which is typical for this compound class.
-
-
Gibbs Free Energy (
):-
Insight: Positive
values indicate the process is not spontaneous for the pure solid converting to a standard solution state, necessitating thermal energy (heating) to drive dissolution.
-
-
Entropy of Solution (
):-
Insight: A positive
suggests that the disorder created by breaking the crystal lattice and mixing with the solvent outweighs the ordering of solvent molecules around the solute.
-
Implications for Process Design
Based on the physicochemical profile, the following strategies are recommended for purification:
-
Cooling Crystallization: Use Ethanol or Isopropanol . The solubility curve is likely steep enough (high
) that cooling from 60°C to 0°C will result in high yield recovery. -
Anti-Solvent Crystallization: Dissolve in a minimum volume of Methanol or DMSO , then slowly add Toluene or Ethyl Acetate . This is effective for removing polar impurities that remain soluble in the binary mixture.
-
pH-Swing Precipitation: Dissolve the acid in dilute NaOH (forming the sodium salt), filter to remove non-polar impurities, then acidify to pH ~3-4 to precipitate the pure zwitterionic acid.
References
-
PubChem. (2025).[3] 1-isopropyl-1H-imidazole-2-carboxylic acid (Compound Summary).[4] National Library of Medicine. [Link]
- Wang, J., et al. (2018). "Solubility and thermodynamic properties of 2-isopropylimidazole in pure organic solvents." Journal of Chemical & Engineering Data, 63(5). Note: Serves as the primary analog reference for thermodynamic modeling of the isopropyl-imidazole core.
- Li, Y., et al. (2015). "Thermodynamic analysis of solubility of imidazole-2-carboxylic acid." Journal of Molecular Liquids, 211, 892-899. Note: Serves as the analog reference for the carboxylic acid functionality.
-
World Health Organization. (2018).[5] Protocol to Conduct Equilibrium Solubility Experiments for BCS Classification. [Link]
Sources
Literature review of 1-substituted imidazole-2-carboxylic acid derivatives
An In-Depth Technical Guide to 1-Substituted Imidazole-2-Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: The Versatile Scaffold of Imidazole in Modern Drug Discovery
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic characteristics, including the ability to act as both a hydrogen bond donor and acceptor, and its amphoteric nature, allow it to interact with a wide array of biological targets with high affinity and specificity.[3][4] This inherent versatility has led to the incorporation of the imidazole scaffold into a multitude of clinically significant drugs, spanning therapeutic areas from infectious diseases to oncology.[1][5][6] This guide focuses on a specific, yet highly promising, class of these compounds: 1-substituted imidazole-2-carboxylic acid derivatives. The strategic placement of a carboxylic acid group at the 2-position and the potential for diverse substitutions at the 1-position create a molecular framework ripe for optimization in drug discovery campaigns. Herein, we will delve into the synthesis, multifaceted biological activities, and structure-activity relationships of these remarkable molecules, providing researchers and drug development professionals with a comprehensive technical resource.
Part 1: The Synthetic Landscape: Crafting the Imidazole Core
The synthesis of 1-substituted imidazole-2-carboxylic acid derivatives can be approached through several strategic pathways. A common and effective method involves the initial construction of the imidazole-2-carboxylic acid core, followed by substitution at the N-1 position.
Key Synthetic Protocol: From Imidazole-2-carboxaldehyde to the Carboxylic Acid Core
A straightforward and high-yielding method for the preparation of the foundational imidazole-2-carboxylic acid involves the oxidation of the corresponding aldehyde.
Experimental Protocol:
-
Dissolution: Dissolve imidazole-2-carboxaldehyde (1 equivalent) in an aqueous solution.
-
Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise to the stirred solution of imidazole-2-carboxaldehyde.[7]
-
Reaction: Allow the reaction to proceed at room temperature for an extended period (e.g., 72 hours) to ensure complete conversion.[7]
-
Work-up: Remove the water under reduced pressure at room temperature to obtain the crude product as a white crystalline solid. Caution: Avoid heating, as it can lead to decarboxylation.[7]
-
Purification: Wash the solid with a mixture of diethyl ether and water (e.g., 4:1 ratio) to remove any residual peroxide.[7]
This method is advantageous due to its mild reaction conditions and high yield, making it a suitable starting point for further derivatization.
Diagram of a Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of 1-substituted imidazole-2-carboxylic acid derivatives.
Strategies for N-1 Substitution
With the imidazole-2-carboxylic acid core in hand, the introduction of various substituents at the 1-position is typically achieved through N-alkylation or N-arylation reactions. These reactions often employ a suitable base to deprotonate the imidazole nitrogen, followed by the addition of an electrophile (e.g., an alkyl halide or aryl halide). The choice of solvent and base is critical to optimize the yield and prevent side reactions.
Part 2: A Spectrum of Biological Activities
1-Substituted imidazole-2-carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics.
Antimicrobial and Antifungal Potential
The imidazole scaffold is a well-established pharmacophore in antifungal agents like ketoconazole and miconazole, which act by inhibiting ergosterol biosynthesis.[5][8] Derivatives of 1-substituted imidazole-2-carboxylic acid have also shown significant antimicrobial and antifungal properties.[3][8]
Metallo-β-Lactamase (MBL) Inhibition: A Strategy to Combat Antibiotic Resistance
A particularly exciting application of these derivatives is in overcoming bacterial resistance to β-lactam antibiotics.[9] The production of metallo-β-lactamases (MBLs) by bacteria is a major mechanism of resistance against "last-resort" carbapenems.[10] 1H-imidazole-2-carboxylic acid has been identified as a core metal-binding pharmacophore that can effectively target and inhibit multiple B1 MBLs.[9]
Structure-activity relationship (SAR) studies have revealed that appropriate substituents at the 1-position are crucial for potent inhibition of VIM-type MBLs.[10] These substituents can engage with flexible active site loops of the enzyme, enhancing binding affinity.[10]
Table 1: Inhibitory Activity of Selected 1-Substituted Imidazole-2-Carboxylic Acid Derivatives against VIM-type MBLs
| Compound | Substituent at N-1 | Target MBL | IC₅₀ (µM) | Reference |
| 28 | (structure not specified) | VIM-2 | 0.018 | [9] |
| 28 | (structure not specified) | VIM-5 | 0.018 | [9] |
| 55 | (structure not specified) | VIM-2 | Potent Synergistic Activity with Meropenem | [10] |
Note: Specific structures for compounds 28 and 55 are detailed in the cited literature.
Anticancer Activity and Signaling Pathway Modulation
Imidazole derivatives have been extensively investigated as anticancer agents that target key signaling pathways involved in cell proliferation and survival.[2][11] One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.
Diagram of PI3K/AKT/mTOR Pathway Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazole derivatives.
Antiviral and Anti-inflammatory Properties
The therapeutic potential of imidazole derivatives extends to antiviral and anti-inflammatory applications.[12][13] For instance, certain imidazole-4,5-dicarboxamide derivatives have shown inhibitory action against the dengue virus.[12] Furthermore, various imidazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[14][15]
Enzyme Inhibition in Neurodegenerative Diseases
Recent research has highlighted the potential of imidazole-derived compounds in the context of neurodegenerative diseases like Alzheimer's. Insulin-degrading enzyme (IDE) is a zinc metalloprotease that degrades amyloid-β peptides, and its inhibition is a potential therapeutic strategy.[16][17] Structure-activity studies of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids have identified compounds that act as dual binders of IDE, inhibiting its activity.[16][17] These studies have underscored the critical role of the carboxylic acid and imidazole moieties for potent activity.[16]
Part 3: Structure-Activity Relationships (SAR) and Future Directions
The development of potent and selective 1-substituted imidazole-2-carboxylic acid derivatives is heavily reliant on a thorough understanding of their structure-activity relationships.
Key SAR Insights
-
The Imidazole-2-Carboxylic Acid Core: This moiety often acts as a crucial metal-binding pharmacophore, as seen in the inhibition of zinc-containing enzymes like MBLs and IDE.[9][16]
-
Substituents at the N-1 Position: The nature of the substituent at the 1-position significantly influences biological activity. For MBL inhibitors, this substituent can be tailored to interact with specific amino acid residues in the enzyme's active site, thereby enhancing potency.[10]
-
Hydrophobicity and Pharmacokinetics: The overall lipophilicity of the molecule, which can be modulated by the N-1 substituent, plays a critical role in its pharmacokinetic properties, including cell permeability and bioavailability.[16]
Logical Relationship Diagram for SAR
Caption: Logical relationships in the SAR of 1-substituted imidazole-2-carboxylic acid derivatives.
Future Perspectives
The field of 1-substituted imidazole-2-carboxylic acid derivatives is poised for continued growth and innovation. Future research will likely focus on:
-
Rational, Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design derivatives with enhanced potency and selectivity for their biological targets.[10]
-
Exploration of New Therapeutic Areas: Expanding the investigation of these compounds into other disease areas where imidazole-based drugs have shown promise.
-
Optimization of Pharmacokinetic Profiles: Fine-tuning the physicochemical properties of lead compounds to improve their drug-like characteristics, such as solubility, stability, and oral bioavailability.[16]
References
- Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry.
- Synthesis, Characterization and Biological Activity of Imidazole Deriv
- Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry.
- Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry.
- Review of pharmacological effects of imidazole derivatives.
- 1H-Imidazole-2-carboxylic acid synthesis. ChemicalBook.
- Imidazoles in medicine: a review of its pharmacological and therapeutic applic
- A review: Imidazole synthesis and its biological activities. World Journal of Pharmacy and Pharmaceutical Sciences.
- A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv
- Imidazole derivatives: Impact and prospects in antiviral drug discovery.
- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence.
- Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
- Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions.
- Advanced Spectrum of Imidazole Deriv
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
- Method for producing imidazole-2-carboxylate derivative or salt thereof.
- Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. PubMed.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. clinmedkaz.org [clinmedkaz.org]
- 7. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. biolmolchem.com [biolmolchem.com]
- 9. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jchemrev.com [jchemrev.com]
- 14. pharmacyjournal.net [pharmacyjournal.net]
- 15. chemijournal.com [chemijournal.com]
- 16. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Steric & Electronic Dynamics of 1-Isopropyl-1H-imidazole-2-carboxylic Acid
[1]
Executive Summary
1-isopropyl-1H-imidazole-2-carboxylic acid represents a deceptively simple heterocyclic building block that exhibits complex steric behaviors due to the "Ortho-Like" Clash between the N1-isopropyl group and the C2-carboxylate moiety.[1] This steric strain governs its three critical characteristics:
-
Conformational Locking: The isopropyl group forces the C2-carbonyl out of planarity with the imidazole ring.
-
Thermal Instability: High susceptibility to decarboxylation due to ground-state destabilization.[1]
-
Synthetic Resistance: Significant kinetic barriers in standard amide coupling protocols, requiring specialized activation strategies.
Part 1: Structural Dynamics & Conformational Analysis[1]
The "Ortho-Like" Steric Clash
In 1-substituted imidazole-2-carboxylic acids, the N1 substituent dictates the rotational freedom of the C2 functional group.[1] Unlike a methyl group, the isopropyl group introduces a branched, bulky steric wall.
-
Vector Analysis: The methine proton of the isopropyl group generally orients away from the C2-carboxylate to minimize
strain, but the methyl "wings" of the isopropyl group create a repulsive field against the carboxylate oxygen atoms. -
Dihedral Twist: To relieve this repulsion, the C2-carboxylic acid moiety rotates out of the plane of the imidazole ring. While unsubstituted imidazole-2-carboxylic acids are often planar (stabilized by intramolecular H-bonding), the N1-isopropyl derivative exhibits a non-planar ground state with a dihedral angle (
) typically deviating by 30–60° depending on the crystal packing or solvent environment.[1]
Visualization of Steric Vectors
The following diagram illustrates the steric pressure points and the resulting conformational twist.
Part 2: Chemical Stability & Reactivity Profile
The Decarboxylation Trap
A critical vulnerability of this molecule is thermal decarboxylation . Imidazole-2-carboxylic acids are zwitterionic in neutral solution.[1] The N1-isopropyl group exacerbates this instability via Ground State Destabilization .[1]
-
Mechanism: The steric strain raises the energy of the ground state relative to the transition state for decarboxylation. Upon heating, the molecule readily loses CO₂ to form 1-isopropylimidazole.
-
Kinetic Trigger: This reaction is often first-order and accelerates significantly above 60°C or in acidic media where the ring is protonated (enhancing the electron-withdrawing nature of the ring).
Amide Coupling Challenges
Synthesizing amides from this acid is difficult.[2] The bulky isopropyl group shields the carbonyl carbon from nucleophilic attack.
-
Standard Reagents (EDC/HOBt): Often fail or result in slow kinetics, allowing time for the activated ester to decompose (decarboxylate).
-
Recommended Strategy: Use high-reactivity coupling agents like HATU or convert to the Acyl Fluoride (more stable than chloride) to accelerate the nucleophilic attack before decomposition occurs.
Part 3: Experimental Protocols
Synthesis of 1-Isopropyl-1H-imidazole-2-carboxylic Acid
Rationale: Direct lithiation is preferred over oxidation for N-alkyl imidazoles to avoid over-oxidation side products.[1]
Reagents: 1-isopropylimidazole, n-Butyllithium (2.5M in hexanes), Dry THF, Dry CO₂ (gas or solid).
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add 1-isopropylimidazole (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Lithiation: Cool to -78°C (acetone/dry ice bath). Add n-BuLi (1.1 eq) dropwise over 20 minutes.[1]
-
Observation: The solution may turn yellow/orange, indicating the formation of the 2-lithio species.
-
Time: Stir at -78°C for 45 minutes. The N1-isopropyl group directs lithiation exclusively to C2.[1]
-
-
Carboxylation: Bubble excess anhydrous CO₂ gas through the solution (via a drying tube) for 30 minutes while maintaining -78°C.
-
Note: Alternatively, pour the reaction mixture onto crushed dry ice.
-
-
Quench & Isolation: Allow to warm to room temperature. Quench with water. Adjust pH to ~3-4 with 1N HCl carefully (do not heat!).[1]
-
Purification: The product often precipitates at its isoelectric point. Filter, wash with cold ether, and dry under vacuum.
-
QC Check: 1H NMR (D₂O/NaOD) should show the loss of the C2 proton (approx. δ 7.8 ppm in parent imidazole).
-
Stability Validation (qNMR)
Before using this reagent in expensive steps, validate its integrity.
-
Dissolve 10 mg in DMSO-d6.
-
Run 1H NMR immediately.
-
Heat the NMR tube to 60°C for 1 hour.
-
Re-run NMR.
-
Pass Criteria: <5% conversion to 1-isopropylimidazole (appearance of C2-H signal).[1]
-
Part 4: Pharmacological Utility (Why use it?)
Despite the synthetic challenges, this motif is highly valuable in Metallo-β-Lactamase (MBL) Inhibitors and Angiotensin II receptor antagonists.[1]
-
Binding Mode: The carboxylate coordinates zinc ions (Zn²⁺) in the active site of enzymes.
-
Selectivity: The N1-isopropyl group acts as a "hydrophobic anchor."[1] In VIM-type MBLs, this bulky group fits into a specific hydrophobic pocket (often interacting with Phe/Tyr residues), providing selectivity over other metallo-enzymes that cannot accommodate the steric bulk.
References
-
Synthesis of Imidazole-2-Carboxylic Acids
- Title: 1H-Imidazole-2-carboxylic acid synthesis and properties.
-
Source: ChemicalBook / General Literature.[3]
-
Medicinal Chemistry Application (MBL Inhibitors)
-
Steric Hindrance in Amide Coupling
-
Decarboxylation Kinetics
Sources
- 1. prepchem.com [prepchem.com]
- 2. chimia.ch [chimia.ch]
- 3. Decarboxylation [organic-chemistry.org]
- 4. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Guide: Biological Potential and Synthetic Utility of 1-Isopropyl-1H-imidazole-2-carboxylic Acid
The following technical guide details the biological potential, synthetic utility, and experimental characterization of 1-isopropyl-1H-imidazole-2-carboxylic acid . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on its emerging role as a Metal-Binding Pharmacophore (MBP) in combating antimicrobial resistance.[1]
Executive Summary
1-isopropyl-1H-imidazole-2-carboxylic acid (CAS: 1198439-05-2) is a functionalized heterocyclic scaffold belonging to the class of N-substituted imidazoles.[2] While historically utilized as a chemical intermediate, recent structure-activity relationship (SAR) studies have elevated its status to a critical Metal-Binding Pharmacophore (MBP) .[1]
Its primary biological significance lies in the inhibition of Metallo-β-Lactamases (MBLs) , enzymes responsible for carbapenem resistance in Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae). Unlike traditional hydroxamate or thiol-based zinc chelators, the imidazole-2-carboxylate moiety offers a distinct coordination geometry that targets the di-zinc active site of B1 subclass MBLs (such as VIM-2 and NDM-1) with reduced off-target toxicity.
Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
The compound features an imidazole ring substituted at the N1 position with an isopropyl group and at the C2 position with a carboxylic acid. This substitution pattern optimizes lipophilicity while maintaining the electronic features necessary for metal coordination.
| Property | Value | biological Relevance |
| Molecular Formula | C₇H₁₀N₂O₂ | Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery). |
| Molecular Weight | 154.17 g/mol | Low MW allows for high ligand efficiency (LE). |
| LogP (Predicted) | ~0.6 | Amphiphilic; balances water solubility with membrane permeability. |
| pKa (Acid) | ~2.5 - 3.0 | Ionized (carboxylate anion) at physiological pH, essential for Zn²⁺ binding. |
| pKa (Base) | ~6.5 - 7.0 | N3 nitrogen can act as a hydrogen bond acceptor or weak donor depending on protonation. |
| Topological Polar Surface Area | 55.1 Ų | Favorable for passive transport across bacterial outer membranes. |
Biological Activities: Mechanisms & Applications[9]
Primary Activity: Metallo-β-Lactamase (MBL) Inhibition
The most authoritative biological application of 1-isopropyl-1H-imidazole-2-carboxylic acid is its function as an inhibitor of subclass B1 MBLs.
-
Mechanism of Action: The compound acts as a competitive inhibitor. The carboxylate oxygen and the N3-nitrogen of the imidazole ring form a bidentate chelation complex with the Zinc ions (Zn1 and Zn2) residing in the MBL active site. This displaces the catalytic water molecule required for β-lactam hydrolysis.
-
Role of the Isopropyl Group: While the imidazole-2-carboxylate core handles metal binding, the N1-isopropyl group engages in hydrophobic van der Waals interactions with the flexible L3 loop (specifically residues like Phe61 or Tyr67 in VIM-type enzymes). This "anchor" effect stabilizes the inhibitor-enzyme complex, increasing potency compared to the unsubstituted parent compound.
-
Therapeutic Synergy: When co-administered with carbapenems (e.g., Meropenem), this molecule protects the antibiotic from hydrolysis, effectively restoring bactericidal activity against resistant strains.
Secondary Activity: Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight and specific binding features, this compound serves as a high-quality "fragment" for screening against other metalloenzymes, including:
-
Histone Deacetylases (HDACs): Potential zinc-binding group (ZBG) replacement for hydroxamic acids.
-
Angiotensin Converting Enzyme (ACE): Imidazole carboxylates have shown affinity for the zinc active site of ACE.
Visualization: Mechanism of Action
The following diagram illustrates the bidentate coordination of the compound within the MBL active site and the strategic role of the isopropyl moiety.
Caption: Mechanistic pathway of MBL inhibition via bidentate Zinc chelation and hydrophobic anchoring.
Experimental Protocols
Chemical Synthesis: C2-Carboxylation Route
This protocol describes the synthesis of 1-isopropyl-1H-imidazole-2-carboxylic acid from 1-isopropylimidazole via lithiation. This method ensures high regioselectivity for the C2 position.
Reagents:
-
1-Isopropylimidazole (1.0 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
Dry Tetrahydrofuran (THF)
-
Dry Carbon Dioxide (CO₂) gas or dry ice
-
Hydrochloric acid (HCl), 2M
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 1-Isopropylimidazole (10 mmol) and anhydrous THF (50 mL).
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Dropwise add n-BuLi (11 mmol) over 20 minutes. Maintain temperature below -70°C. Stir for 1 hour at -78°C to generate the 2-lithio species.
-
Quenching: Bubble excess dry CO₂ gas into the reaction mixture for 30 minutes (or pour the reaction onto crushed dry ice). The mixture will turn into a thick suspension.
-
Workup: Allow the mixture to warm to room temperature. Quench with water (10 mL). Acidify the aqueous layer to pH ~2 with 2M HCl.
-
Isolation: The product may precipitate as a zwitterion. If not, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via ion-exchange chromatography if necessary.
Validation:
-
¹H NMR (DMSO-d₆): Look for the disappearance of the C2 proton (usually ~7.6-7.8 ppm in parent imidazole) and retention of the isopropyl septet (~4.5 ppm) and doublet (~1.4 ppm).
Biological Assay: MBL Inhibition Screening
This assay measures the ability of the compound to inhibit the hydrolysis of a reporter substrate (Nitrocefin) by recombinant VIM-2 enzyme.
Materials:
-
Recombinant VIM-2 enzyme (purified).
-
Substrate: Nitrocefin (100 µM final).
-
Buffer: 50 mM HEPES, 100 µM ZnCl₂, pH 7.2.
-
96-well microplate reader (Absorbance at 482 nm).
Protocol:
-
Preparation: Prepare serial dilutions of 1-isopropyl-1H-imidazole-2-carboxylic acid in the assay buffer.
-
Incubation: Add 10 nM VIM-2 enzyme to the wells containing the inhibitor. Incubate for 10 minutes at 30°C to allow equilibrium binding.
-
Initiation: Add Nitrocefin substrate to start the reaction.
-
Measurement: Monitor the increase in absorbance at 482 nm (hydrolysis of Nitrocefin) over 20 minutes.
-
Analysis: Calculate the initial velocity (
) for each concentration. Determine the IC₅₀ using non-linear regression (Log(inhibitor) vs. response).
Synthetic Workflow Visualization
The following diagram outlines the logical flow of the synthesis and validation process.
Caption: Synthetic route for C2-functionalization via lithiation-carboxylation.
Future Perspectives & Research Directions
-
Prodrug Development: The carboxylic acid moiety is highly polar, potentially limiting oral bioavailability. Esterification (e.g., ethyl or pivaloyloxymethyl esters) could improve pharmacokinetics, acting as prodrugs that are hydrolyzed in vivo.
-
Library Expansion: Using the carboxylic acid as a handle for amide coupling to generate a library of 1-isopropyl-N-substituted-1H-imidazole-2-carboxamides to probe deeper into the MBL active site pockets.
References
-
PubChem. (n.d.).[3] 1-isopropyl-1H-imidazole-2-carboxylic acid (Compound).[2][4][5] National Library of Medicine. Retrieved from [Link]
-
Li, G., et al. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). General procedures for imidazole functionalization. Retrieved from [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-isopropyl-1H-imidazole-2-carboxylic acid | C7H10N2O2 | CID 55252644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 1-isopropyl-1H-imidazole-2-carboxylate | 2017188-77-9 [sigmaaldrich.com]
- 5. 1198439-05-2|1-Isopropyl-1H-imidazole-2-carboxylic acid|BLD Pharm [bldpharm.com]
Technical Guide: Tautomeric Forms and Structural Isomers of Imidazole Carboxylic Acids
Executive Summary
Imidazole carboxylic acids represent a unique class of amphoteric heterocycles where structural identity is fluid. Unlike standard aromatic acids, these molecules exist in a dynamic equilibrium governed by prototropic tautomerism and zwitterionic stabilization .
For drug development professionals, the critical distinction lies between the fluid 4(5)-unsubstituted forms and the locked N-substituted regioisomers. Misidentification of these forms leads to erroneous Structure-Activity Relationship (SAR) data and synthesis failures. This guide provides the structural logic, thermodynamic definitions, and separation protocols required to handle these isomers with precision.
Theoretical Framework: The Tautomeric Equilibrium
Prototropic Tautomerism (The 4 vs. 5 Paradox)
In its unsubstituted form, "4-imidazolecarboxylic acid" and "5-imidazolecarboxylic acid" are not distinct isolable species; they are tautomers . The proton on the imidazole nitrogen oscillates rapidly between N1 and N3 (a 1,3-sigmatropic shift).
-
Mechanism: The lone pair on the unprotonated nitrogen acts as a base, while the NH group acts as a weak acid. Solvent polarity and pH dictate the rate of exchange.
-
Nomenclature: To acknowledge this fluidity, the correct IUPAC designation is 1H-imidazole-4(5)-carboxylic acid .
The Zwitterionic State
A critical, often overlooked feature is that these molecules rarely exist as neutral species (
-
Acidic Center: The carboxyl group deprotonates (
). -
Basic Center: The imidazole ring protonates (
). -
Consequence: This creates a high-melting, insoluble crystal lattice stabilized by strong intermolecular ionic hydrogen bonds, making them difficult to dissolve in non-polar organic solvents.
Visualization of Tautomeric Pathways
The following diagram illustrates the equilibrium between the neutral 4-isomer, the zwitterion, and the neutral 5-isomer.
Figure 1: The dynamic equilibrium of 1H-imidazole-4(5)-carboxylic acid. The zwitterionic form predominates in neutral aqueous media and crystal lattices.
Structural Isomerism: The "Locked" Regioisomers
When the imidazole nitrogen is substituted (e.g., alkylation), the tautomeric shift is blocked. The 4-isomer and 5-isomer become distinct structural isomers (regioisomers) with different physical and chemical properties.
Synthesis and Regioselectivity
Direct alkylation of 4(5)-imidazolecarboxylic acid (or its ester) usually yields a mixture of both isomers.
-
Steric Hindrance: Alkylation at the nitrogen distal to the carboxyl group (yielding the 1,4-isomer) is generally favored sterically.
-
Electronic Effects: The electron-withdrawing carboxyl group reduces the nucleophilicity of the ring nitrogens.
-
Outcome: A typical methylation reaction produces a mixture favoring the 1-methyl-4-carboxylate (~60-70%) over the 1-methyl-5-carboxylate (~30-40%), though this varies by solvent and base used.
Visualization of Regioisomer Formation
Figure 2: Divergent synthesis of "locked" regioisomers upon N-alkylation.
Thermodynamic Stability: The 2-COOH Instability
A distinct structural isomer is imidazole-2-carboxylic acid .[1] Unlike the 4(5) isomers, the 2-isomer is thermodynamically unstable regarding decarboxylation.
-
Mechanism: The zwitterionic form of the 2-isomer places the positive charge (imidazolium) adjacent to the carboxylate. This facilitates the extrusion of
to form an ylide-like intermediate, which protonates to form imidazole. -
Practical Implication: Synthesis of 2-substituted imidazoles via carboxylic acid intermediates requires low-temperature handling. Heating >100°C often leads to quantitative loss of the carboxyl group.
Experimental Protocols
Protocol A: Separation of N-Methyl Isomers via Fractional Recrystallization
Context: Separating 1-methyl-4-imidazolecarboxylic acid (4-MeIm) from 1-methyl-5-imidazolecarboxylic acid (5-MeIm) after methylation.
-
Crude Mixture Preparation: Dissolve the crude reaction mixture (containing both isomers) in a minimum volume of boiling water.
-
Initial Cooling: Allow the solution to cool slowly to room temperature.
-
Insight: The 1,4-isomer is typically less soluble in water due to more efficient crystal packing (higher symmetry/intermolecular H-bonding potential).
-
-
Filtration 1: Filter the precipitate. This is predominantly the 1,4-isomer . Recrystallize from water to reach >98% purity.
-
Mother Liquor Processing: Evaporate the filtrate to 50% volume and cool to 4°C.
-
Filtration 2: The second crop may contain a mixture. Filter and discard (or recycle).
-
Isolation of 1,5-Isomer: Evaporate the remaining mother liquor to dryness. The residue is enriched in the 1,5-isomer . Purify via flash chromatography (Eluent: DCM/MeOH 9:1) or sublimation if the ester form is used.
Protocol B: Analytical Verification (HPLC)
Context: Verifying isomeric purity.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5µm, 4.6 x 150mm |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 2% B (Isocratic); 5-15 min: 2% -> 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 215 nm (End absorption of imidazole ring) |
| Retention | 1,5-isomer typically elutes after the 1,4-isomer due to slight lipophilicity differences caused by the dipole moment alignment. |
Data Summary: Physicochemical Properties
| Property | 1H-Imidazole-4(5)-carboxylic acid | 1-Methyl-4-carboxylic acid | 1-Methyl-5-carboxylic acid |
| CAS Number | 1072-84-0 | 41716-18-1 | 16042-25-4 (2-isomer ref) |
| Tautomerism | Yes (Rapid) | No (Locked) | No (Locked) |
| Solid State | Zwitterion | Zwitterion | Zwitterion |
| Melting Point | 294-295°C (dec) | 248-252°C (dec) | 205-210°C (dec) |
| Water Solubility | Low (Isoelectric) | Moderate | High |
| pKa (COOH) | ~2.5 | ~2.2 | ~2.8 |
| pKa (ImH+) | ~6.2 | ~6.5 | ~6.0 |
References
-
Crystal Structure of Zwitterions: Title: Crystal structures of a series of 1-substituted imidazol-4,5-dicarboxylic acids.[2] Source: ResearchGate / Acta Crystallographica. URL:[Link]
-
Decarboxylation Mechanisms: Title: Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid.[3] Source: Bulletin of the Chemical Society of Japan. URL:[Link]
-
HPLC Separation of Isomers: Title: Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. Source: SIELC Technologies.[4] URL:[Link]
-
Tautomerism in Drug Design: Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Source: MDPI (Molecules). URL:[Link]
Sources
Methodological & Application
Scalable synthesis protocol for 1-isopropyl-1H-imidazole-2-carboxylic acid
An In-Depth Technical Guide to the Scalable Synthesis of 1-Isopropyl-1H-imidazole-2-carboxylic Acid
Introduction: The Significance of Substituted Imidazole Carboxylic Acids
1-Isopropyl-1H-imidazole-2-carboxylic acid is a key heterocyclic building block in contemporary drug discovery and development. The imidazole core is a prevalent scaffold in numerous pharmacologically active compounds, and the specific substitution pattern of an N-isopropyl group and a C-2 carboxylic acid moiety can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. This guide, designed for researchers and process chemists, provides a robust and scalable two-step synthetic protocol for this valuable intermediate, grounded in established chemical principles and supported by practical, field-proven insights.
The presented synthetic strategy prioritizes commercially available starting materials, operational simplicity, and high-yielding transformations to ensure scalability from the benchtop to larger-scale production. We will first detail the synthesis of the precursor, 1H-imidazole-2-carboxylic acid, followed by a comprehensive protocol for its selective N-alkylation.
Strategic Overview: A Two-Step Approach to the Target Molecule
The synthesis is logically divided into two primary stages, as illustrated in the workflow diagram below. This approach was selected for its reliability and the high purity of the intermediates and the final product.
-
Stage 1: Oxidation to 1H-Imidazole-2-carboxylic Acid. This foundational step involves the efficient oxidation of a commercially available starting material, 1H-imidazole-2-carboxaldehyde, to its corresponding carboxylic acid. This transformation is well-documented and proceeds with high yield and purity.[1]
-
Stage 2: Selective N-Isopropylation. The second stage focuses on the alkylation of the imidazole nitrogen. This is a critical step where regioselectivity can be a concern in unsymmetrical imidazoles.[2] The protocol provided is optimized to favor the formation of the desired 1-isopropyl isomer.
Caption: Overall synthetic workflow for 1-isopropyl-1H-imidazole-2-carboxylic acid.
Experimental Protocols
Stage 1: Synthesis of 1H-Imidazole-2-carboxylic Acid
This protocol is adapted from established procedures for the oxidation of imidazole-2-carboxaldehyde.[1] The use of hydrogen peroxide as the oxidant is advantageous due to its low cost and the formation of water as the only byproduct.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Grade | Notes |
| 1H-Imidazole-2-carboxaldehyde | C₄H₄N₂O | 96.09 | ≥98% | Commercially available. |
| Hydrogen Peroxide Solution | H₂O₂ | 34.01 | 30% w/w in H₂O | Stabilized. |
| Deionized Water | H₂O | 18.02 | High Purity | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | For washing. |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask of appropriate size equipped with a magnetic stirrer, dissolve 1H-imidazole-2-carboxaldehyde (1.0 eq., e.g., 2.88 g, 0.030 mol) in deionized water (e.g., 10 mL).
-
Addition of Oxidant: To the stirred solution, add a 30% aqueous solution of hydrogen peroxide (approx. 3.3 eq., e.g., 10 g) dropwise at room temperature. An ice bath can be used to maintain the temperature below 30 °C if a slight exotherm is observed.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: After the reaction is complete, remove the water by distillation under reduced pressure at room temperature. Caution: Do not heat the mixture, as this can cause decarboxylation of the product.[1]
-
Purification: The resulting white crystalline solid is washed with a stirred mixture of diethyl ether and water (4:1 v/v) to remove any residual peroxide.
-
Drying: Dry the solid under vacuum to obtain 1H-imidazole-2-carboxylic acid. The product is typically obtained in high yield (>95%) and purity.
Stage 2: Synthesis of 1-Isopropyl-1H-imidazole-2-carboxylic Acid
This step involves the N-alkylation of the imidazole ring. The choice of a strong base like sodium hydride is crucial to deprotonate the carboxylic acid and the imidazole nitrogen, followed by reaction with an isopropylating agent.[3][4]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Grade | Notes |
| 1H-Imidazole-2-carboxylic Acid | C₄H₄N₂O₂ | 112.09 | ≥98% | From Stage 1. |
| Sodium Hydride | NaH | 24.00 | 60% dispersion in mineral oil | Highly reactive. Handle under inert atmosphere. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | |
| 2-Iodopropane | C₃H₇I | 169.99 | ≥98% | Alkylating agent. |
| Hydrochloric Acid | HCl | 36.46 | 1 M aqueous solution | For pH adjustment. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Reagent Grade | For extraction. |
| Brine (Saturated NaCl) | NaCl | 58.44 | For washing. | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (2.2 eq.) and suspend it in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve 1H-imidazole-2-carboxylic acid (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation of both the carboxylic acid and the imidazole N-H.
-
Alkylation: Add 2-iodopropane (1.1 eq.) dropwise to the reaction mixture at room temperature. A slight exotherm may be observed. Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of water.
-
Work-up: Acidify the aqueous mixture to a pH of approximately 4-5 with 1 M HCl. This protonates the carboxylate group for extraction.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 1-isopropyl-1H-imidazole-2-carboxylic acid.
Mechanism and Scientific Rationale
The N-alkylation of an unsymmetrical imidazole, such as 1H-imidazole-2-carboxylic acid, can potentially yield two regioisomers (N-1 and N-3 alkylation). The regioselectivity is influenced by both steric and electronic factors.[2]
Caption: Simplified reaction mechanism for N-alkylation of the imidazole carboxylate.
In this specific case, after deprotonation of the carboxylic acid, the resulting carboxylate group is electron-withdrawing. This electronic effect decreases the nucleophilicity of the adjacent N-1 nitrogen to a greater extent than the more distant N-3 nitrogen. However, the steric bulk of the isopropyl group and the adjacent carboxylate group will disfavor alkylation at the N-1 position. The interplay of these effects determines the final product ratio. The use of a strong base and an aprotic polar solvent like DMF generally favors alkylation at the less sterically hindered nitrogen.
Characterization Data (Typical)
| Analysis | Specification |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the structure of 1-isopropyl-1H-imidazole-2-carboxylic acid. Expect signals for the isopropyl group (septet and doublet) and the two imidazole ring protons (singlets or doublets). |
| ¹³C NMR | Shows the expected number of carbon signals, including the carboxylic acid carbon. |
| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight of C₇H₁₀N₂O₂ (155.17 g/mol ). |
| Purity (HPLC) | ≥95% |
Safety and Handling Precautions
-
Sodium Hydride (NaH): A highly flammable and water-reactive solid. It must be handled under an inert atmosphere. All glassware must be thoroughly dried before use. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.
-
2-Iodopropane: A volatile and potentially harmful alkylating agent. Handle in a well-ventilated fume hood.
-
Hydrogen Peroxide (30%): A strong oxidizer. Avoid contact with skin and eyes.
-
General Precautions: A thorough risk assessment should be conducted before starting any chemical synthesis. Always work in a well-ventilated area and wear appropriate PPE.
References
-
PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Available from: [Link]
-
University of Otago OUR Archive. N-Alkylation of imidazoles. Available from: [Link]
Sources
Application Note: Peptide Coupling Strategies for 1-Isopropyl-1H-imidazole-2-carboxylic Acid
Executive Summary & Challenge Profile
The coupling of 1-isopropyl-1H-imidazole-2-carboxylic acid presents a distinct set of synthetic challenges that distinguish it from standard peptide chemistry. Unlike simple aliphatic amino acids, this substrate possesses two antagonistic features:
-
Steric Hindrance: The bulky isopropyl group at the
-position creates significant steric shielding around the -carboxylate, retarding nucleophilic attack by the amine. -
Thermal Instability (Decarboxylation): Imidazole-2-carboxylic acids are prone to spontaneous decarboxylation upon activation or heating, driven by the formation of a stable ylide-like intermediate or simply the thermodynamic stability of the parent imidazole.
This guide provides two validated protocols designed to mitigate these risks: a HATU-mediated protocol for high-throughput discovery (small scale) and a T3P® (Propylphosphonic anhydride) protocol for scalable, low-epimerization synthesis.
Mechanistic Insight: The Decarboxylation Trap
Understanding why this reaction fails is critical to success. Upon activation (e.g., forming a mixed anhydride or acyl chloride), the electron-rich imidazole ring can facilitate the loss of
-
The Danger Zone: Activation of the acid in the absence of the amine.
-
The Solution: High-velocity coupling reagents (HATU) or "catch-and-release" reagents (T3P) that maintain a buffered pH and minimize the lifetime of the free activated species.
Visualization: Reaction Pathway & Competitors
The following diagram illustrates the kinetic competition between productive amidation and destructive decarboxylation.
Figure 1: Kinetic competition in imidazole-2-carboxylic acid coupling. Success depends on maximizing
Validated Experimental Protocols
Protocol A: HATU-Mediated Coupling (Discovery Scale)
Best for: Small scale (<100 mg), valuable amines, and rapid library synthesis.
Mechanism: HATU generates a highly reactive At-ester (azabenzotriazole ester) that accelerates amine attack, crucial for overcoming the
Materials
-
Acid: 1-isopropyl-1H-imidazole-2-carboxylic acid (1.0 equiv)
-
Amine: Primary or secondary amine (1.1 equiv)
-
Reagent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.
Step-by-Step Procedure
-
Pre-Cooling: Charge a flame-dried reaction vial with the Acid (1.0 equiv) and HATU (1.2 equiv). Dissolve in anhydrous DMF (0.1 M concentration relative to acid).
-
Activation (Critical Step): Cool the mixture to 0°C in an ice bath. Add DIPEA (1.0 equiv only at this stage) dropwise. Stir for exactly 5–10 minutes.
-
Expert Note: Do not stir longer than 10 minutes without the amine; the activated ester may decompose.
-
-
Coupling: Add the Amine (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check via LC-MS.[1] Look for the
of the product. If the decarboxylated byproduct (1-isopropylimidazole, Mass = Acid - 44) is observed, cool the reaction back to 0°C for the remainder.
-
-
Workup: Dilute with EtOAc. Wash with saturated
(3x) and Brine (1x).-
Caution: Avoid acidic washes (e.g., 1N HCl) if your product contains basic nitrogens, as the imidazole ring will protonate and remain in the aqueous layer.
-
Protocol B: T3P® (Propylphosphonic Anhydride) Coupling (Scale-Up)
Best for: Gram-scale synthesis, preventing epimerization, and difficult substrates where HATU fails. Mechanism: T3P acts as a kinetic water scavenger, forming a mixed anhydride that is less prone to spontaneous decarboxylation than standard activated esters.
Materials
-
Acid: 1-isopropyl-1H-imidazole-2-carboxylic acid (1.0 equiv)
-
Amine: 1.1 equiv
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM).
-
Solvent: EtOAc (preferred) or 2-MeTHF.
Step-by-Step Procedure
-
Slurry Formation: In a reactor, combine the Acid (1.0 equiv), Amine (1.1 equiv), and Pyridine (4.0 equiv) in EtOAc.
-
Note: Unlike HATU, T3P protocols often work best when all components are present before the coupling reagent is added.
-
-
Addition: Cool the mixture to 0°C . Add T3P solution dropwise over 10 minutes.
-
Exotherm Control: T3P addition is exothermic. Maintain internal temperature <5°C.
-
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Why so long? T3P kinetics are slower than HATU, but the "slow release" of the active species protects the unstable acid from degrading.
-
-
Workup: Quench with water. Separate layers. Wash organic layer with 10% Citric Acid (rapid wash to remove pyridine) followed immediately by sat.
.-
Purification: If the product is crystalline, T3P byproducts are water-soluble, often allowing for isolation by simple crystallization/trituration.
-
Quantitative Comparison of Reagents
| Feature | HATU / DIPEA | T3P / Pyridine | EDC / HOBt |
| Reaction Rate | Very Fast (<4 h) | Slow (12-24 h) | Moderate |
| Decarboxylation Risk | Moderate (if heated) | Low | High |
| Steric Tolerance | Excellent | Good | Poor |
| Purification | Requires Chromatography (remove urea/HOBt) | Aqueous Workup (water soluble byproducts) | Urea removal can be difficult |
| Cost | High | Moderate | Low |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield + Decarboxylated Byproduct | Activation was too aggressive or temperature too high. | Switch to Protocol B (T3P). Keep reaction at 0°C strictly. |
| No Reaction (Starting Material Recovered) | Steric clash between | Use Microwave irradiation (Caution: 50°C max) with T3P. Increase HATU to 2.0 equiv. |
| Product in Aqueous Layer | Product is protonated during workup. | The imidazole ring is basic ( |
| Epimerization (if amine is chiral) | Base-mediated proton abstraction. | Switch base to Collidine or use T3P (known for low epimerization). |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
- Patterson, A. W., et al. (2011). Optimization of the T3P-Promoted Synthesis of Amides. Tetrahedron Letters, 52(20), 2533-2537.
- Wrobel, Z., et al. (2012). Synthesis of N-substituted imidazole-2-carboxylic acids. Synlett, 23(12), 1803-1806.
Sources
Catalytic Applications of 1-Isopropyl-1H-imidazole-2-carboxylic Acid Metal Complexes: A Detailed Guide for Researchers
This document provides a comprehensive technical guide on the synthesis and catalytic applications of metal complexes incorporating the versatile ligand, 1-isopropyl-1H-imidazole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this guide delves into the nuanced world of homogeneous catalysis, offering not just protocols, but also the scientific rationale behind the experimental designs.
Introduction: The Promise of Imidazole-Based Ligands in Catalysis
The field of organometallic catalysis has been profoundly impacted by the development of sophisticated ligand architectures that precisely control the reactivity of a metal center. Among these, N-heterocyclic ligands, particularly those derived from imidazole, have emerged as a cornerstone in the design of highly efficient and selective catalysts. The 1-isopropyl-1H-imidazole-2-carboxylic acid ligand offers a unique combination of steric and electronic properties. The isopropyl group on the nitrogen atom provides steric bulk, which can influence the coordination sphere of the metal and enhance catalyst stability. The carboxylate group, on the other hand, introduces a robust coordinating anionic site, which can participate in the catalytic cycle through various binding modes (monodentate, bidentate-chelating, or bridging). This bidentate N,O-chelation imparts significant stability to the resulting metal complexes.
Metal complexes derived from imidazole-based ligands have found widespread use in a variety of organic transformations, including oxidation, hydrogenation, and carbon-carbon bond-forming reactions.[1][2] The strong σ-donating ability of the imidazole nitrogen can stabilize various oxidation states of the metal, a crucial aspect for many catalytic cycles. This guide will explore the synthesis of 1-isopropyl-1H-imidazole-2-carboxylic acid and its metal complexes, followed by detailed application notes and protocols for their use in key catalytic reactions.
Section 1: Synthesis of the Ligand and its Metal Complexes
A reliable supply of the ligand is paramount for any catalytic study. This section outlines a plausible synthetic route for 1-isopropyl-1H-imidazole-2-carboxylic acid and a general procedure for the synthesis of its metal complexes.
Synthesis of 1-Isopropyl-1H-imidazole-2-carboxylic Acid
The synthesis of N-alkyl-imidazole-2-carboxylic acids can be achieved through various routes. A common strategy involves the oxidation of the corresponding 2-aldehyde derivative.[3]
Protocol: Synthesis of 1-Isopropyl-1H-imidazole-2-carboxylic Acid
Materials:
-
1-isopropyl-1H-imidazole-2-carboxaldehyde
-
Hydrogen peroxide (30% aqueous solution)
-
Deionized water
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-isopropyl-1H-imidazole-2-carboxaldehyde (1 equivalent) in deionized water.
-
To the stirred solution, slowly add a 30% aqueous solution of hydrogen peroxide (approximately 3-4 equivalents) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the water by distillation under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent decarboxylation.
-
The resulting white crystalline solid is then washed with a mixture of diethyl ether and water (4:1 v/v) to remove any residual peroxide.
-
Dry the solid under vacuum to obtain the pure 1-isopropyl-1H-imidazole-2-carboxylic acid.
Note: This protocol is adapted from the general synthesis of imidazole-2-carboxylic acid.[3] The synthesis of the starting material, 1-isopropyl-1H-imidazole-2-carboxaldehyde, can be achieved through formylation of 1-isopropyl-1H-imidazole.
General Synthesis of Metal Complexes
The synthesis of metal complexes with 1-isopropyl-1H-imidazole-2-carboxylic acid typically involves the reaction of the deprotonated ligand with a suitable metal salt. The choice of metal precursor and reaction conditions will dictate the final structure and coordination geometry of the complex.
Protocol: General Synthesis of a Metal(II) Complex
Materials:
-
1-isopropyl-1H-imidazole-2-carboxylic acid
-
A suitable base (e.g., sodium hydroxide, triethylamine)
-
A metal(II) salt (e.g., CuCl₂, Pd(OAc)₂, [Ru(p-cymene)Cl₂]₂)
-
An appropriate solvent (e.g., methanol, ethanol, acetonitrile, THF)
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
In a flask, dissolve 1-isopropyl-1H-imidazole-2-carboxylic acid (2 equivalents) in the chosen solvent.
-
Add a stoichiometric amount of a base (e.g., sodium hydroxide, 2 equivalents) to deprotonate the carboxylic acid. Stir for 15-30 minutes at room temperature.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same or a compatible solvent.
-
Slowly add the metal salt solution to the solution of the deprotonated ligand with vigorous stirring.
-
The reaction mixture may be stirred at room temperature or heated to reflux for a period of 2 to 24 hours, depending on the metal and desired complex.
-
Upon completion, the product may precipitate out of the solution upon cooling or after partial removal of the solvent.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Note: The stoichiometry and reaction conditions should be optimized for each specific metal complex.[4][5]
Caption: Synthetic workflow for the ligand and its metal complexes.
Section 2: Catalytic Applications
Metal complexes of 1-isopropyl-1H-imidazole-2-carboxylic acid are anticipated to be effective catalysts in a range of organic transformations. The following sections provide detailed application notes and protocols for their use in oxidation, cross-coupling, and hydrogenation reactions, drawing upon established methodologies for structurally related catalysts.
Oxidation Reactions: Copper-Catalyzed Aerobic Oxidation of Alcohols
Copper complexes are well-known for their ability to catalyze a variety of oxidation reactions.[6][7] The combination of an imidazole-based ligand and a copper center can mimic the active sites of certain oxidase enzymes.
Application Note:
Copper(II) complexes of 1-isopropyl-1H-imidazole-2-carboxylic acid are expected to be effective catalysts for the aerobic oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. The reaction typically proceeds under mild conditions using air or molecular oxygen as the terminal oxidant, making it an environmentally benign process. The ligand is believed to stabilize the copper center and facilitate the catalytic cycle.
Protocol: Copper-Catalyzed Aerobic Oxidation of Benzyl Alcohol
Materials:
-
Copper(II) complex of 1-isopropyl-1H-imidazole-2-carboxylic acid (e.g., 1-5 mol%)
-
Benzyl alcohol
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃)
-
A suitable solvent (e.g., toluene, acetonitrile)
-
Air or oxygen balloon
-
Reaction vial or flask with a magnetic stir bar
-
Heating block or oil bath
Procedure:
-
To a reaction vial, add the copper(II) complex, benzyl alcohol (1.0 mmol), and the base (2.0 mmol).
-
Add the solvent (3-5 mL) and a magnetic stir bar.
-
Seal the vial with a cap equipped with a septum.
-
Purge the vial with air or attach an oxygen balloon.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the catalyst and base.
-
The filtrate can be analyzed directly by GC to determine the yield, or the product can be isolated by column chromatography.
Table 1: Representative Data for Copper-Catalyzed Alcohol Oxidation *
| Entry | Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 2 | 80 | 12 | >95 |
| 2 | 4-Methoxybenzyl alcohol | 2 | 80 | 10 | >95 |
| 3 | 1-Phenylethanol | 3 | 100 | 24 | 92 |
| 4 | Cyclohexanol | 5 | 100 | 24 | 85 |
*Data is illustrative and based on typical results for similar copper-imidazole catalyst systems. Actual results may vary.
Caption: A plausible catalytic cycle for copper-catalyzed alcohol oxidation.
Cross-Coupling Reactions: Palladium-Catalyzed Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[2] While N-heterocyclic carbenes (NHCs) are prominent ligands in this area, related imidazole-2-carboxylate ligands can also be effective in stabilizing the palladium catalyst.
Application Note:
Palladium(II) complexes of 1-isopropyl-1H-imidazole-2-carboxylic acid can serve as pre-catalysts for Suzuki-Miyaura cross-coupling reactions. These reactions enable the formation of C-C bonds between aryl halides and arylboronic acids. The in situ reduction of the Pd(II) pre-catalyst generates the active Pd(0) species that drives the catalytic cycle. The imidazole-based ligand is expected to enhance the stability and activity of the catalyst.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
Materials:
-
Palladium(II) complex of 1-isopropyl-1H-imidazole-2-carboxylic acid (e.g., 0.5-2 mol%)
-
4-Bromoanisole
-
Phenylboronic acid
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
A suitable solvent system (e.g., dioxane/water, toluene/water)
-
Reaction vial or flask with a magnetic stir bar
-
Heating block or oil bath
Procedure:
-
To a reaction vial, add the palladium(II) complex, 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the solvent system (e.g., 4 mL of dioxane and 1 mL of water) and a magnetic stir bar.
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Table 2: Representative Data for Palladium-Catalyzed Suzuki-Miyaura Coupling *
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | 100 | 6 | 94 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 2 | 120 | 12 | 88 |
| 3 | 1-Bromonaphthalene | 4-Methoxyphenylboronic acid | 1 | 100 | 8 | 91 |
| 4 | 3-Bromopyridine | 2-Thienylboronic acid | 1.5 | 110 | 10 | 85 |
*Data is illustrative and based on typical results for similar palladium-N-heterocyclic ligand systems. Actual results may vary.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Hydrogenation Reactions: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
Ruthenium complexes are highly effective catalysts for transfer hydrogenation reactions, which provide a safer and more convenient alternative to using high-pressure hydrogen gas.[1][8]
Application Note:
Ruthenium(II) complexes of 1-isopropyl-1H-imidazole-2-carboxylic acid are expected to catalyze the transfer hydrogenation of ketones to the corresponding secondary alcohols. Isopropanol often serves as both the solvent and the hydrogen source in these reactions, with a base co-catalyst being essential for the activation of the alcohol. The imidazole-carboxylate ligand can play a crucial role in the stability and reactivity of the ruthenium hydride intermediate.
Protocol: Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone
Materials:
-
Ruthenium(II) complex of 1-isopropyl-1H-imidazole-2-carboxylic acid (e.g., 0.5-2 mol%)
-
Acetophenone
-
Isopropanol (anhydrous)
-
A suitable base (e.g., KOH, t-BuOK)
-
Reaction vial or flask with a magnetic stir bar
-
Heating block or oil bath
Procedure:
-
To a reaction vial, add the ruthenium(II) complex and the base (e.g., 5 mol%).
-
Add a solution of acetophenone (1.0 mmol) in anhydrous isopropanol (5 mL).
-
Seal the vial and heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a small amount of water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Table 3: Representative Data for Ruthenium-Catalyzed Transfer Hydrogenation of Ketones *
| Entry | Substrate | Catalyst Loading (mol%) | Base | Time (h) | Yield (%) |
| 1 | Acetophenone | 1 | KOH | 2 | >99 |
| 2 | 4-Chloroacetophenone | 1 | KOH | 3 | 98 |
| 3 | Propiophenone | 1.5 | t-BuOK | 4 | 95 |
| 4 | Cyclohexanone | 2 | t-BuOK | 6 | 92 |
*Data is illustrative and based on typical results for similar ruthenium-N-heterocyclic ligand systems. Actual results may vary.
Caption: Experimental workflow for ruthenium-catalyzed transfer hydrogenation.
Conclusion
The metal complexes of 1-isopropyl-1H-imidazole-2-carboxylic acid represent a promising class of catalysts for a variety of important organic transformations. The unique combination of steric and electronic features imparted by this ligand offers the potential for high catalytic activity, selectivity, and stability. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the catalytic potential of these complexes. Further optimization of reaction conditions and exploration of a broader substrate scope will undoubtedly lead to new and exciting discoveries in the field of homogeneous catalysis.
References
-
Sahu, A. K., et al. (2022). Synthesis of ruthenium complexes and their catalytic applications: A review. Inorganic and Nano-Metal Chemistry, 52(10), 1245-1279. [Link]
-
Delaude, L., et al. (2012). Synthesis and catalytic application of palladium imidazol(in)ium-2-dithiocarboxylate complexes. Dalton Transactions, 41(27), 8257-8266. [Link]
-
Gründemann, S., et al. (2007). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Organometallics, 26(23), 5621-5633. [Link]
-
Kandathil, V., et al. (2017). Silver(I) and copper(II)-imidazolium carboxylates: Efficient catalysts in Ullmann coupling reactions. Journal of Chemical Sciences, 129(5), 651-661. [Link]
-
Scaeteanu, G. V., et al. (2024). Synthesis, Characterisation and in silico Evaluation of Imidazole-Based Schiff Base Transition Metal(II) Complexes with Antioxidant, Antidiabetic and Antimicrobial Activities. Polycyclic Aromatic Compounds, 1-18. [Link]
-
Trose, M., et al. (2023). Ruthenium Metathesis Catalysts with Imidazole Ligands. Molecules, 28(3), 1184. [Link]
-
Delaude, L. (2009). Exploring the Scope of Imidazol(in)ium-2-thiocarboxylate Ligands in Coordination Chemistry and Catalysis. European Journal of Inorganic Chemistry, 2009(12), 1681-1699. [Link]
-
Ogoshi, T., et al. (2021). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated Fe3 Cluster under Visible Light Irradiation. Angewandte Chemie International Edition, 60(41), 22359-22364. [Link]
-
Citta, R. J., et al. (2022). Ruthenium(II) Complexes of an Imidazole Carboxamido Ligand for Base-Free Transfer Hydrogenation in Air. Organometallics, 41(21), 3048-3059. [Link]
-
Gurbanov, A. V., et al. (2021). Synthesis and Structural Characterization of Half-Sandwich Arene-Ruthenium(II) Complexes with Bis(imidazol-1-yl)methane, Imidazole and Benzimidazole. Inorganics, 9(5), 34. [Link]
-
Saito, S., et al. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Chemical Communications, 50(8), 893-905. [Link]
-
Raman, N., et al. (2014). Synthesis, characterization and antimicrobial activity of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Der Pharma Chemica, 6(1), 235-243. [Link]
-
Rogalewicz, B., et al. (2021). Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II) Formates or Propionates with Imidazole; Relationship between the Carbon Chain Length and Catalytic Activity. Materials, 15(1), 133. [Link]
-
Chen, W. (1995). Studies on immobilized polymer-bound imidazole copper(II) complexes as catalysts. University of Groningen. [Link]
-
Zhang, Y., et al. (2014). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 26(15), 4611-4614. [Link]
-
PrepChem. (n.d.). Synthesis of 1-isopropyl-2-methyl imidazole. Retrieved from [Link]
-
Tobisu, M., et al. (2015). C-H arylation and alkenylation of imidazoles by nickel catalysis. Chemical Science, 6(7), 3852-3857. [Link]
-
Badea, M., et al. (2024). Copper(II) Methacrylate Complexes with Imidazole Derivatives-Structural, Spectral and Antitumor Features. Molecules, 29(10), 2321. [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]
-
Mondal, J., et al. (2024). Recent advances in metal-catalysed oxidation reactions. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 382(2263), 20230113. [Link]
-
Li, J. X., et al. (2023). One-pot synthesized copper-imidazole-2-carboxaldehyde complex material with oxidase-like activity for the colorimetric detection of glutathione and ascorbic acid. Heliyon, 9(11), e22099. [Link]
-
Shahnawaz, H., et al. (2009). Synthesis, characterization and antimicrobial studies of transition metal complexes of imidazole derivative. E-Journal of Chemistry, 6(S1), S439-S444. [Link]
-
Li, J. X., et al. (2023). One-pot synthesized copper-imidazole-2-carboxaldehyde complex material with oxidase-like activity for the colorimetric detection of glutathione and ascorbic acid. Heliyon, 9(11), e22099. [Link]
-
Szlachetko, J., et al. (2015). Structure, dynamics and catalytic activity of palladium(II) complexes with imidazole ligands. Journal of Organometallic Chemistry, 791, 105-113. [Link]
-
Gomez-Benitez, V., et al. (2019). C-X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes. Frontiers in Chemistry, 7, 50. [Link]
-
Wang, H., et al. (2018). Ruthenium complex immobilized on supported ionic-liquid-phase (SILP) for alkoxycarbonylation of olefins with CO2. Green Chemistry, 20(15), 3531-3539. [Link]
-
Dupont, J., et al. (2010). Carbon-Carbon Cross Coupling Reactions in Ionic Liquids Catalysed by Palladium Metal Nanoparticles. Molecules, 15(5), 3597-3622. [Link]
-
Al-Hamdani, A. A. S., et al. (2024). Synthesis of some metal ion complexes of new imidazole derivative, characterization, and biological activity. Bulletin of the Chemical Society of Ethiopia, 38(2), 303-314. [Link]
-
Sharma, P., et al. (2025). C(sp3) cross-coupling of carboxylic acids and alkyl halides using a nickel complex and carbon nitride. Communications Chemistry, 8(1), 1-9. [Link]
-
Wang, Y., & Qin, C. (2011). 5-Carboxy-2-isopropyl-1H-imidazol-3-ium-4-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1837. [Link]
-
Joó, F. (2002). Complex-Catalyzed Hydrogenation Reactions in Aqueous Media. Accounts of Chemical Research, 35(9), 738-745. [Link]
-
Al-Hamdani, A. A. S., et al. (2024). Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. Arabian Journal of Chemistry, 17(2), 105503. [Link]
-
Dibenedetto, A., et al. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions. Catalysts, 12(1), 88. [Link]
-
Ramkumar, V., et al. (2023). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. Journal of the Iranian Chemical Society, 21(2), 481-495. [Link]
-
Alonso, F., et al. (2009). Palladium(II) carboxylates and palladium(I) carbonyl carboxylate complexes as catalysts for olefin cyclopropanation with ethyl diazoacetate. Journal of Organometallic Chemistry, 694(19), 3117-3123. [Link]
-
Yam, V. W. W., & Lee, W. Y. (Eds.). (2024). Chapter 11: Catalytic Reactions Using Metal Complexes. In Comprehensive Organometallic Chemistry IV (Vol. 1). Elsevier. [Link]
-
Jana, A., et al. (2025). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry, 21, 1-8. [Link]
-
Li, J., et al. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Chinese Journal of Chemistry, 31(9), 1127-1132. [Link]
Sources
- 1. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. ias.ac.in [ias.ac.in]
- 3. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. pure.rug.nl [pure.rug.nl]
- 8. mdpi.com [mdpi.com]
Application Note: Strategic Utilization of 1-Isopropyl-1H-imidazole-2-carboxylic Acid in Pharmaceutical Synthesis
[1]
Abstract & Strategic Value
In the landscape of modern medicinal chemistry, 1-isopropyl-1H-imidazole-2-carboxylic acid represents a "privileged scaffold" offering a unique balance of electronic modulation and steric control. Unlike its unsubstituted counterparts, the N-isopropyl group provides enhanced lipophilicity (LogP modulation) and metabolic stability against N-dealkylation, while the C2-carboxylic acid serves as a versatile chemical handle.
This guide details the operational frameworks for utilizing this intermediate in two high-value pharmaceutical workflows:
-
Metallo-β-Lactamase (MBL) Inhibitor Development: Exploiting the carboxylic acid as a zinc-binding group (ZBG) via amide linkers.
-
Radical Decarboxylative Cross-Coupling: Utilizing the carboxylate as a radical precursor to install the 1-isopropylimidazole moiety onto heteroaromatic cores.
Chemical Profile and Properties[2][3][4][5][6][7][8]
| Property | Data / Description |
| CAS Number | 1198439-05-2 |
| Formula | C₇H₁₀N₂O₂ |
| MW | 154.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in DCM/Et₂O |
| pKa (Calc) | ~3.5 (COOH), ~6.5 (Imidazole N3) |
| Storage | 2–8°C, Hygroscopic.[1][2] Store under inert atmosphere. |
Structural Insight: The C2 position of imidazole is inherently electron-deficient (inductive effect of N1/N3). The carboxylic acid at this position is prone to thermal decarboxylation (>120°C), necessitating controlled reaction temperatures.
Protocol A: De Novo Synthesis of the Intermediate
While commercially available, in-house synthesis is often required to introduce isotopically labeled isopropyl groups or to ensure anhydrous purity for sensitive couplings. The most reliable route utilizes C2-lithiation.
Reaction Scheme
1-Isopropylimidazole + n-BuLi → [2-Lithio-intermediate] + CO₂ → Product
Materials
-
Substrate: 1-Isopropylimidazole (1.0 eq)
-
Reagent: n-Butyllithium (2.5 M in hexanes, 1.1 eq)
-
Electrophile: Dry CO₂ gas (excess) or Dry Ice
-
Solvent: Anhydrous THF (0.5 M concentration relative to substrate)
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, N₂ inlet, and temperature probe.
-
Solvation: Charge 1-isopropylimidazole and anhydrous THF. Cool the system to -78°C (acetone/dry ice bath).
-
Lithiation: Add n-BuLi dropwise via syringe pump over 30 minutes. Critical: Maintain internal temperature below -65°C to prevent ring fragmentation or side reactions.
-
Incubation: Stir at -78°C for 1 hour. The solution typically turns varying shades of yellow/orange.
-
Carboxylation:
-
Method A (Gas): Bubble anhydrous CO₂ gas through the solution for 30 minutes while maintaining -78°C.
-
Method B (Solid): Cannulate the lithiated mixture onto an excess of crushed, anhydrous dry ice in a separate flask.
-
-
Quench & Workup: Allow the mixture to warm to room temperature (RT). Quench with 1N HCl until pH ~3-4 (isoelectric precipitation often occurs).
-
Isolation: Remove THF under reduced pressure. Extract the aqueous residue with EtOAc (if product stays in water due to zwitterionic character, use n-BuOH or lyophilize directly).
-
Purification: Recrystallization from MeOH/Ether is preferred over column chromatography due to the polarity of the acid.
Protocol B: Amide Coupling (MBL Inhibitor Synthesis)
Context: The imidazole-2-carboxylic acid motif is a potent Zinc-Binding Group (ZBG) used in the design of VIM-type metallo-β-lactamase inhibitors. The acid must be coupled to amine-bearing peptidomimetics without decarboxylation.
Diagram: Amide Coupling Workflow
Caption: Standard HATU-mediated coupling workflow minimizing thermal stress to prevent decarboxylation.
Procedure
-
Activation: Dissolve 1-isopropyl-1H-imidazole-2-carboxylic acid (1.0 eq) in DMF (0.2 M). Add DIPEA (3.0 eq). Cool to 0°C.
-
Coupling Agent: Add HATU (1.1 eq) in one portion. Stir for 15 minutes at 0°C to form the active ester. Note: HATU is preferred over EDC/HOBt for sterically hindered imidazoles.
-
Amine Addition: Add the amine partner (1.0–1.2 eq).
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by LC-MS (Acid peak: [M+H]+ 155.1).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove byproducts) and brine. Caution: Do not wash with strong acid, as the imidazole will protonate and extract into the aqueous layer.
Protocol C: Decarboxylative Cross-Coupling (Radical Installation)
Context: This protocol utilizes the carboxylic acid as a "mask" for the 1-isopropylimidazole radical. Using silver catalysis or photoredox conditions, the -COOH is extruded as CO₂, allowing the remaining radical to attack a heteroaryl system (Minisci-type reaction).
Diagram: Radical Mechanism
Caption: Mechanism for the installation of the isopropylimidazole moiety via radical decarboxylation.
Procedure (Silver-Catalyzed Minisci)
-
Components:
-
Substrate: Heteroarene (e.g., Isoquinoline, 1.0 eq).
-
Radical Source: 1-isopropyl-1H-imidazole-2-carboxylic acid (2.0 eq).
-
Catalyst: AgNO₃ (0.2 eq).
-
Oxidant: (NH₄)₂S₂O₈ (2.0 eq).
-
Acid: TFA (1.0 eq) – Essential to protonate the heteroarene, making it electrophilic.
-
-
Solvent: Biphasic DCM/Water (1:1) or pure Water/Acetonitrile depending on solubility.
-
Reaction:
-
Dissolve components in the solvent system.[2]
-
Heat to 40–60°C. Vigorous stirring is required for biphasic systems.
-
Evolution of CO₂ gas indicates reaction progress.
-
-
Completion: Reaction is usually fast (1–3 hours).
-
Workup: Neutralize with NaHCO₃ (carefully!), extract with DCM.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | Incomplete lithiation or wet CO₂. | Ensure temp < -65°C; dry CO₂ gas through a CaCl₂ tube before introduction. |
| Decarboxylation (Coupling) | Reaction temperature too high. | Keep coupling reactions < 40°C. Avoid strong heating during workup concentration. |
| Product in Aqueous Phase | Zwitterionic nature of the amino-acid. | Use n-Butanol for extraction or purify via Reverse Phase (C18) chromatography. |
| NMR Silent C2 Proton | Successful D-exchange or C2-substitution. | In the starting material, the C2-H is distinct (~7.1-7.3 ppm). Disappearance confirms C2-functionalization. |
References
-
VIM-Type Inhibitor Synthesis: Wang, Z., et al. "Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors." European Journal of Medicinal Chemistry, 2022, 228, 113965. Link
-
Decarboxylative Coupling (Review): Goossen, L. J., et al. "Decarboxylative Cross-Coupling of Aryl Halides with Aromatic Carboxylates." Science, 2006, 313, 662. Link
-
Minisci Reaction Protocols: Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm, 2011, 2, 1135. Link
- Lithiation of Imidazoles: Iddon, B. "Lithiation of Imidazoles." Heterocycles, 1985, 23, 417.
-
General Properties: PubChem Compound Summary for CID 55252644 (1-isopropyl-1H-imidazole-2-carboxylic acid). Link
Application Notes and Protocols for the Functionalization of the C2 Position in 1-isopropyl-1H-imidazole
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic functionalization of the C2 position of 1-isopropyl-1H-imidazole. This document delves into the causal relationships behind experimental choices, offers validated protocols, and is grounded in authoritative scientific literature.
Introduction: The Strategic Importance of C2-Functionalized Imidazoles
The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional materials.[1][2] The C2 position of the imidazole ring is of particular interest due to its unique electronic properties and its significant contribution to the biological activity and material characteristics of its derivatives. The introduction of diverse substituents at this position can profoundly influence molecular conformation, receptor binding affinity, and electronic properties. Consequently, robust and versatile methods for the selective functionalization of the C2 position are in high demand. This guide focuses on 1-isopropyl-1H-imidazole as a representative N-alkylated imidazole, providing detailed protocols for two primary and highly effective strategies: Deprotonation/Lithiation followed by Electrophilic Quench and Palladium-Catalyzed Direct C-H Arylation .
Method 1: C2-Functionalization via Deprotonation/Lithiation and Electrophilic Quench
This classical yet highly effective method relies on the acidic nature of the C2-proton of the imidazole ring.[3] Deprotonation with a strong base generates a potent nucleophilic intermediate, which can then react with a wide array of electrophiles.
Mechanistic Rationale
The choice of a strong, non-nucleophilic base is critical to selectively abstract the C2 proton without adding to other positions of the imidazole ring or the N-isopropyl group. n-Butyllithium (n-BuLi) is a commonly employed base for this transformation.[4] The resulting 2-lithio-1-isopropyl-1H-imidazole is a powerful nucleophile that readily attacks electrophilic species. Isoprene-mediated lithiation offers a milder alternative for generating the 2-lithioimidazole intermediate.[5][6][7]
Experimental Workflow: Deprotonation and Electrophilic Quench
Caption: Workflow for C2 functionalization via lithiation.
Detailed Protocol: C2-Silylation of 1-isopropyl-1H-imidazole
This protocol describes the synthesis of 1-isopropyl-2-(trimethylsilyl)-1H-imidazole, a versatile intermediate for further transformations.
Materials:
-
1-isopropyl-1H-imidazole
-
n-Butyllithium (2.5 M in hexanes)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-isopropyl-1H-imidazole (1.0 eq.). Dissolve the imidazole in anhydrous THF (to make a 0.5 M solution).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1 hour. The formation of the lithium salt may result in a slight color change.
-
Electrophilic Quench: Cool the reaction mixture back down to -78 °C. Add chlorotrimethylsilane (1.2 eq.) dropwise. After the addition, allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 1-isopropyl-2-(trimethylsilyl)-1H-imidazole.
Table 1: Representative Electrophiles for Quenching 2-Lithio-1-isopropyl-1H-imidazole
| Electrophile | C2-Substituent |
| Alkyl halides (e.g., Iodomethane) | Alkyl |
| Aldehydes/Ketones | Hydroxyalkyl |
| Carbon dioxide | Carboxylic acid |
| N,N-Dimethylformamide (DMF) | Formyl |
| Disulfides | Thioether |
Method 2: Palladium-Catalyzed Direct C-H Arylation
Direct C-H activation has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon bonds.[10] Palladium-catalyzed direct arylation of the C2 position of imidazoles avoids the need for pre-functionalization (i.e., halogenation or metallation) of the imidazole ring.[11][12][13]
Mechanistic Rationale
The generally accepted mechanism for palladium-catalyzed direct C-H arylation of imidazoles involves a concerted metalation-deprotonation (CMD) pathway.[14] The palladium catalyst, often in the presence of a ligand, coordinates to the imidazole. A base then facilitates the cleavage of the C2-H bond and the formation of a palladacycle intermediate. This intermediate undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the C2-arylated product and regenerate the active palladium catalyst. The choice of ligand, base, and solvent can significantly influence the reaction's efficiency and regioselectivity.[15][16]
Catalytic Cycle: Palladium-Catalyzed Direct C-H Arylation
Caption: Catalytic cycle for Pd-catalyzed C-H arylation.
Detailed Protocol: C2-Arylation of 1-isopropyl-1H-imidazole with 4-Bromoanisole
This protocol details a representative palladium-catalyzed direct C-H arylation reaction.
Materials:
-
1-isopropyl-1H-imidazole
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard reaction vials for high-temperature reactions
Procedure:
-
Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, combine 1-isopropyl-1H-imidazole (1.0 eq.), 4-bromoanisole (1.2 eq.), palladium(II) acetate (0.05 eq.), triphenylphosphine (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Reaction Execution: Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times. Add anhydrous DMF (to make a 0.2 M solution of the imidazole). Seal the vial tightly and place it in a preheated oil bath at 120 °C.
-
Monitoring: Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 1-isopropyl-2-(4-methoxyphenyl)-1H-imidazole.
Table 2: Summary of Conditions for Palladium-Catalyzed C2-Arylation
| Catalyst System | Base | Solvent | Temperature (°C) | Arylating Agent | Reference |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | Aryl Bromides | [11] |
| Pd(OAc)₂ / CuI | Cs₂CO₃ | DMF | 140 | Aryl Iodides | [14] |
| Ni(OTf)₂ / dcype | K₃PO₄ | t-amylOH | 110 | Phenol Derivatives | [15] |
Alternative and Emerging Methodologies
While deprotonation/lithiation and direct C-H arylation are the most established methods, other innovative strategies for C2-functionalization are continuously being developed.
-
Palladium-Catalyzed Isocyanide Insertion: This method allows for the construction of fused imidazole derivatives through a palladium-catalyzed isocyanide insertion reaction, functionalizing the C2-position.[17][18]
-
Three-Component Reactions: Novel three-component reactions involving 1-substituted imidazoles, aldehydes, and electron-deficient acetylenes provide a direct route to C2-functionalized imidazoles under mild conditions.[19]
Conclusion
The selective functionalization of the C2 position of 1-isopropyl-1H-imidazole is a critical transformation in the synthesis of valuable molecules for pharmaceutical and materials applications. This guide has provided detailed, experimentally validated protocols for two of the most powerful and versatile methods: deprotonation/lithiation followed by electrophilic quench and palladium-catalyzed direct C-H arylation. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can effectively synthesize a wide range of C2-substituted imidazoles to advance their scientific endeavors.
References
-
Panmand, D. S., Jishkariani, D., Hall, C. D., Steel, P. J., Asiri, A. M., & Katritzky, A. R. (2014). Synthesis and direct C2 functionalization of imidazolium and 1,2,4-triazolium N-imides. The Journal of Organic Chemistry, 79(21), 10593–10598. [Link]
-
Panmand, D. S., Jishkariani, D., Hall, C. D., Steel, P. J., Asiri, A. M., & Katritzky, A. R. (2014). Synthesis and Direct C2 Functionalization of Imidazolium and 1,2,4-Triazolium N-Imides. The Journal of Organic Chemistry, 79(21), 10593-10598. [Link]
-
Li, J., et al. (2020). C(sp2)–H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives. The Journal of Organic Chemistry, 85(16), 11014–11024. [Link]
-
Katritzky, A. R., et al. (2014). Synthesis and Direct C2 Functionalization of Imidazolium and 1,2,4-Triazolium N-Imides. ChemInform, 46(12). [Link]
-
Chuprakov, S., & Gevorgyan, V. (2007). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 129(36), 10952–10953. [Link]
-
Kumar, A., & Kumar, V. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1729–1765. [Link]
-
Saha, A., et al. (2013). Backbone Thio-Functionalized Imidazol-2-ylidene–Metal Complexes: Synthesis, Structure, Electronic Properties, and Catalytic Activity. Organometallics, 32(22), 6686–6694. [Link]
-
Hohloch, S., et al. (2015). Palladium-catalyzed direct C2-arylation of an N-heterocyclic carbene: an atom-economic route to mesoionic carbene ligands. Angewandte Chemie International Edition, 54(12), 3653–3657. [Link]
-
Guisado, J. A., et al. (2010). Full Functionalization of the Imidazole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. The Journal of Organic Chemistry, 75(15), 5030–5042. [Link]
-
Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Open Journal of Medicinal Chemistry, 2(4), 103-112. [Link]
-
Daugulis, O. (2012). Transition-Metal-Free Direct Arylation of Anilines. Angewandte Chemie International Edition, 51(4), 1006–1009. [Link]
-
Groziak, M. P., & Wei, L. (1991). Multifunctionalization of imidazole via sequential halogen-metal exchange: a new route to purine-ring analogs. The Journal of Organic Chemistry, 56(14), 4296–4302. [Link]
-
Al-Tel, T. H., et al. (2007). C2-Functionalization of 1-Substituted Imidazoles with Aldehydes and Electron-Deficient Acetylenes: A Novel Three-Component Reaction. Synlett, 2007(12), 1937-1939. [Link]
-
Thomson, D. W., et al. (2013). Regioselective C2-arylation of imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 11(14), 2324–2333. [Link]
-
Muto, K., et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Communications, 51(85), 15596–15599. [Link]
-
Kim, D. W., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]
-
Pastor, I. M., & Yus, M. (2008). Isoprene-mediated lithiation of imidazole derivatives. Mechanism considerations. ARKIVOC, 2008(15), 148–163. [Link]
-
Pastor, I. M., & Yus, M. (2008). Isoprene-mediated lithiation of imidazole derivatives. Mechanism considerations. SciSpace, by Typeset. [Link]
-
Mondal, J., & Bora, U. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2135-2153. [Link]
-
Li, J., et al. (2020). C(sp2)-H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives. The Journal of Organic Chemistry, 85(16), 11014-11024. [Link]
-
Sharma, A., Kumar, V., & Singh, P. (2015). Synthesis of some substituted imidazole derivatives. International Journal of Pharmaceutical Sciences and Research, 6(11), 4734-4738. [Link]
-
Gridnev, A. A., & Mihaltseva, I. M. (1993). Facile synthesis of 2-substituted imidazoles. The Journal of Organic Chemistry, 58(20), 5352–5355. [Link]
-
Bellina, F., et al. (2022). Ligandless Palladium-catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole. Preprints.org. [Link]
-
Torregrosa, R., Pastor, I. M., & Yus, M. (2005). Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles. Tetrahedron, 61(47), 11148–11155. [Link]
-
Shirley, D. A., & Alley, P. W. (1957). The Metalation of 1-Methyl-, 1-Benzyl- and 1-Phenylimidazole with n-Butyllithium. Journal of the American Chemical Society, 79(18), 4922–4927. [Link]
-
Thompson, A., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]
-
Kim, D. W., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700-706. [Link]
-
He, J., & Yu, J.-Q. (2021). Direct C–H Arylation. Chimia, 75(5), 374-379. [Link]
-
Aldeco-Perez, E., et al. (2009). Isolation of a C5-Deprotonated Imidazolium, a Crystalline “Abnormal” N-Heterocyclic Carbene. Science, 326(5952), 556–559. [Link]
-
Britton, J., et al. (2016). Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and its substitution reactions in flow. Beilstein Journal of Organic Chemistry, 12, 1994–2002. [Link]
-
Wang, D., et al. (2014). Palladium-catalyzed direct C2-arylation of azoles with aromatic triazenes. Organic & Biomolecular Chemistry, 12(35), 6844–6847. [Link]
-
Chuprakov, S., & Gevorgyan, V. (2007). Palladium-catalyzed C-H arylation of SEM-protected imidazole. Organic Letters, 9(22), 4463-4466. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). High-yielding intramolecular direct arylation reactions with aryl chlorides. Angewandte Chemie International Edition, 44(26), 4046–4048. [Link]
-
de la Cruz, X., et al. (2011). First and second deprotonation of imidazole. Physical Chemistry Chemical Physics, 13(4), 1443–1450. [Link]
-
Reddy, P. S., & Kumar, K. A. (2015). Synthesis and characterization of 1-isopropyl-3-methylimidazolium based ionic liquids. Journal of Chemical and Pharmaceutical Research, 7(3), 704-707. [Link]
-
Seddon, K. R. (2003). The Chemistry of the C2 Position of Imidazolium Room Temperature Ionic Liquids. ECS Proceedings Volumes, 2002-19, 24-34. [Link]
Sources
- 1. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles [organic-chemistry.org]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed direct C2-arylation of an N-heterocyclic carbene: an atom-economic route to mesoionic carbene ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed direct C2-arylation of azoles with aromatic triazenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
- 15. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02942B [pubs.rsc.org]
- 16. preprints.org [preprints.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. C(sp2)-H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2- d]imidazole and Imidazo[1,2- a]indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for 1-isopropyl-1H-imidazole-2-carboxylic acid
Welcome to the technical support guide for the purification of 1-isopropyl-1H-imidazole-2-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and process development scientists. The unique amphoteric nature of this molecule, possessing both a basic imidazole ring and an acidic carboxylic acid group, presents specific challenges and opportunities for purification. This guide is structured to help you navigate these complexities and achieve high purity for your compound.
Part 1: Foundational Purification Strategy & Common Issues
This section addresses the initial steps and most common questions that arise after the synthesis is complete.
FAQ 1: My synthesis is complete. How should I approach the initial work-up to isolate the crude product?
The initial work-up is critical for removing inorganic salts and highly polar reagents. A simple aqueous work-up is often the best first step.
Answer:
-
Quenching: If your reaction was conducted in a non-aqueous solvent, cool the mixture to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Solvent Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Your product may partition between the organic and aqueous layers, so it's crucial to check both layers by Thin Layer Chromatography (TLC) before discarding anything.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.
-
Expert Insight: The pH of the aqueous layer during this initial extraction can significantly influence the product's location. Because your compound has both acidic and basic sites, keeping the aqueous phase near neutral (pH ~6-8) is often a safe starting point to minimize its solubility in water and maximize its presence in the organic layer.
FAQ 2: What are the most likely impurities I should be trying to remove?
Understanding potential impurities is key to designing an effective purification strategy.
Answer: Common impurities in the synthesis of imidazole derivatives can include:
-
Unreacted Starting Materials: Such as 1-isopropyl-1H-imidazole-2-carbaldehyde if the synthesis involved an oxidation step.
-
Reaction Byproducts: These are highly dependent on the synthetic route. For instance, syntheses starting from glyoxal and aldehydes can have various condensation byproducts[1][2].
-
Reagents: Unreacted acids, bases, or coupling agents used in the synthesis.
-
Hydrolysis Products: If the reaction involves a halide precursor, hydrolysis to a hydroxyl derivative can occur if water is present[3].
Part 2: Core Purification Techniques - A Troubleshooting Guide
This section dives into the three primary methods for purifying your target compound.
Decision-Making Workflow for Purification
Before selecting a method, consider the nature of your crude material and the impurities present.
Caption: Decision tree for selecting a primary purification method.
Strategy 1: Acid-Base Extraction
This powerful technique leverages the amphoteric nature of your molecule to separate it from neutral, strictly acidic, or strictly basic impurities. The fundamental principle is that ionic salts are highly soluble in water, while neutral organic molecules are more soluble in organic solvents[4][5].
FAQ 3: My crude product contains significant neutral and/or basic impurities. Can I use an extraction?
Answer: Absolutely. Acid-base extraction is an ideal first-pass purification method for this scenario. The strategy is to selectively move your desired compound from an organic solvent into an aqueous layer by converting it into a salt, leaving other impurities behind.
Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Protocol 1: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., 50 mL of ethyl acetate or dichloromethane).
-
Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[6][7]
-
Causality: NaHCO₃ is a weak base, sufficiently strong to deprotonate the carboxylic acid (forming the water-soluble sodium carboxylate salt) but generally not strong enough to deprotonate less acidic functional groups. This selectively pulls your product into the aqueous layer.
-
-
Separation: Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes, venting frequently to release any CO₂ pressure. Allow the layers to separate fully.
-
Isolate Aqueous Layer: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. With stirring, slowly add 1 M HCl dropwise until the solution is acidic (pH ~2-3, check with pH paper). Your product, now protonated and neutral, should precipitate out of the aqueous solution.[8]
-
Collection: If a solid precipitates, collect it by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. If the product oils out or does not precipitate, extract the acidified aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane), combine the organic layers, dry over Na₂SO₄, and concentrate.[7]
FAQ 4: I performed the extraction, but my recovery is very low. What happened?
Answer: Several factors could be at play:
-
Incomplete Extraction: You may not have used enough basic solution or extracted enough times to pull all the product into the aqueous layer.
-
Incomplete Precipitation: After acidification, ensure the pH is low enough (at least 2-3 pH units below the pKa of the carboxylic acid) to fully protonate the carboxylate.[8]
-
Product Solubility: Your protonated product might have some residual solubility in the cold, acidic water. If a solid doesn't crash out, you must re-extract it with an organic solvent as described in step 6 of the protocol.[7]
-
Emulsion Formation: A stable emulsion between the layers can trap your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
Strategy 2: Recrystallization
Recrystallization is an excellent final purification step to obtain a highly pure, crystalline solid, provided a suitable solvent is found. It is most effective when the crude product is already >80-90% pure.
FAQ 5: How do I select an appropriate solvent for recrystallization?
Answer: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[9] You must determine this empirically.
Table 1: Solvent Selection for Recrystallization
| Solvent System | Solubility Profile & Notes |
| Water | The compound may have moderate solubility due to its polar groups. Can be a good choice, but may require pH adjustment to minimize solubility at cold temperatures. |
| Isopropanol / Ethanol | Alcohols are often good solvents for polar molecules. Try dissolving in hot alcohol and adding a non-polar anti-solvent like hexanes or diethyl ether upon cooling. |
| Ethyl Acetate | A medium-polarity solvent. May work well on its own or in combination with hexanes. |
| Acetonitrile | A polar aprotic solvent that can be effective for polar compounds. |
| Toluene | A non-polar solvent. Less likely to work alone but could be used as an anti-solvent. |
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, add a small amount of your crude product and a few drops of a test solvent. Observe solubility at room temperature and upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small spatula tip of activated carbon, keep the solution hot for a few minutes, and then filter hot through a fluted filter paper or a celite plug to remove the carbon.[9]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
FAQ 6: My compound "oils out" instead of forming crystals. How can I fix this?
Answer: Oiling out occurs when the solute is supersaturated and comes out of solution above its melting point.
-
Use more solvent: The concentration of your compound may be too high. Add a little more hot solvent.
-
Lower the boiling point of the solvent system: Use a lower-boiling point solvent or switch to a solvent pair (e.g., dissolve in hot methanol, then add diethyl ether as an anti-solvent).[9]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.
Strategy 3: Flash Column Chromatography
Chromatography is useful for separating complex mixtures or when other methods fail, but the polar and basic nature of imidazoles can cause issues like tailing on standard silica gel.[10]
FAQ 7: My compound streaks badly on the silica gel column (tailing). What can I do?
Answer: Tailing is a classic problem for basic compounds like imidazoles on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface.
Solutions:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine or pyridine into your mobile phase.[10] This neutralizes the acidic sites on the silica, leading to sharper peaks.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel, as it is less acidic and can provide better separation for basic compounds.[10]
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This often leads to sharper bands than liquid loading.[10]
Table 2: Representative Column Chromatography Conditions
| Stationary Phase | Mobile Phase System (Gradient Elution) | Modifier | Notes |
| Silica Gel | Dichloromethane (DCM) -> 5-10% Methanol in DCM | 0.5% Triethylamine (TEA) | A standard system. The TEA is crucial to prevent tailing. |
| Silica Gel | Ethyl Acetate / Hexanes | 1% Acetic Acid | If tailing is due to the carboxylic acid, a small amount of acid can sometimes improve peak shape. |
| Neutral Alumina | Ethyl Acetate / Hexanes | None | A good alternative to silica if tailing is severe. |
| Reverse-Phase C18 | Water / Acetonitrile | 0.1% Formic Acid or TFA | Useful for highly polar compounds. The acid modifier helps to protonate the imidazole and sharpen peaks. |
References
-
Acid–base extraction - Wikipedia. [Link]
-
Acid-Base Extraction. [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]
-
Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - ACS Publications. [Link]
-
Imidazole: Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati - TSI Journals. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 2. tsijournals.com [tsijournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. vernier.com [vernier.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stability & Storage of 1-Isopropyl-1H-imidazole-2-carboxylic Acid
[1]
Product Support ID: TS-IMD-ISO-02 Date Last Updated: February 26, 2026 Applicable Compound: 1-isopropyl-1H-imidazole-2-carboxylic acid (CAS: 1198439-05-2)[1]
Executive Summary
Critical Warning: 1-isopropyl-1H-imidazole-2-carboxylic acid is inherently unstable due to spontaneous decarboxylation .[1] This process is strictly controlled by pH and temperature.[1]
Module 1: The Science of Instability
To store this compound successfully, you must understand the mechanism of its degradation.[1] Unlike standard carboxylic acids, imidazole-2-carboxylic acids undergo decarboxylation via a zwitterionic intermediate .[1]
The Decarboxylation Mechanism
The imidazole ring contains a basic nitrogen (N3).[1] In the pH range of 3–6, this nitrogen is protonated (positive charge), while the carboxylic acid is deprotonated (negative charge).[1] This creates a Zwitterion .[1]
The positive charge on the imidazole ring acts as an "electron sink," pulling electron density away from the carboxylate group.[1] This weakens the C-C bond, facilitating the release of CO₂.[1]
Key pKa Values (Estimated):
-
pKa₁ (Carboxyl group): ~2.5[1]
-
pKa₂ (Imidazole N3): ~7.2 (Slightly higher than unsubstituted imidazole due to the electron-donating isopropyl group).[1]
Visualization: The pH Stability Landscape
The following diagram illustrates the relationship between pH, protonation states, and stability risks.
Figure 1: The stability landscape shows that the Zwitterionic form (center) is the primary pathway to irreversible decarboxylation.[1]
Module 2: Storage & Handling Protocols
Solid State Storage
In the solid state, the molecular mobility is low, preventing the conformational changes required for decarboxylation.[1]
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C | Kinetic suppression of bond cleavage.[1] |
| Atmosphere | Argon or Nitrogen | Prevents moisture absorption.[1] Water facilitates proton transfer, catalyzing degradation.[1] |
| Container | Amber Glass Vial | Protects from light; glass is impermeable to moisture compared to plastics.[1] |
| Form | Sodium/Potassium Salt | If possible, purchase or convert to the salt form (e.g., sodium 1-isopropylimidazole-2-carboxylate).[1] The salt form avoids the zwitterion and is significantly more stable.[1] |
Solution Preparation (Critical)
NEVER dissolve this compound in unbuffered water or acidic buffers (PBS at pH 7.4 is borderline; pH 8.0 is safer).[1]
Recommended Protocol for Stock Solution (10 mM):
-
Buffer Selection: Prepare a 50 mM Tris-HCl or Phosphate buffer adjusted to pH 8.5 .
-
Dissolution: Weigh the solid quickly to minimize moisture uptake.[1] Add to the buffer.
-
Verification: Check pH immediately. If the compound lowers the pH below 7.5, adjust immediately with dilute NaOH.[1]
-
Usage: Use fresh. If storage is necessary, freeze aliquots at -80°C. Do not store at 4°C.
Module 3: Troubleshooting & FAQs
Q1: I see a new peak in my HPLC chromatogram at a different retention time. What is it?
Diagnosis: This is likely 1-isopropylimidazole , the decarboxylation product.[1]
-
Mechanism: Loss of CO₂ (M.W. -44 Da).[1]
-
Confirmation: Check the Mass Spec. If your parent ion is
, decarboxylation has occurred.[1] -
Solution: Your mobile phase might be too acidic.[1] Standard HPLC mobile phases (0.1% TFA or Formic Acid) have a pH of ~2-3, which is the maximum instability zone .[1]
-
Fix: Switch to a basic mobile phase (e.g., 10mM Ammonium Bicarbonate, pH 8.2) for analysis, or analyze immediately upon dissolution.[1]
Q2: The compound is not dissolving in my pH 5.0 acetate buffer.
Diagnosis: You are near the Isoelectric Point (pI) .[1]
-
Reason: At pH ~5, the molecule is a zwitterion with net neutral charge, which often has the lowest solubility in water.[1]
-
Fix: Do not use pH 5.0. Move to pH > 8.0 (anionic, soluble) or pH < 1.0 (cationic, soluble but unstable).[1] Choose pH > 8.0.
Q3: Can I use DMSO for stock solutions?
Answer: Yes, but with a caveat.
-
Risk: DMSO is hygroscopic.[1] Absorbed water can create "micro-aqueous" acidic pockets if the DMSO is not anhydrous.[1]
-
Protocol: Use anhydrous DMSO (stored over molecular sieves).[1] Store aliquots at -20°C. Avoid repeated freeze-thaw cycles, as condensation introduces water.[1]
Troubleshooting Decision Tree
Figure 2: Decision tree for diagnosing stability issues in solution and analysis.
References
-
National Institutes of Health (PubChem). (2025).[1] 1-isopropyl-1H-imidazole-2-carboxylic acid (CID 55252644).[1][2] Retrieved February 26, 2026, from [Link][1]
-
Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids: Mechanisms and Conditions. Retrieved February 26, 2026, from [Link][1]
-
Royal Society of Chemistry. (2011). Computational calculations of pKa values of imidazole derivatives. Retrieved February 26, 2026, from [Link][1]
-
Fisher Scientific. (2023).[1] Safety Data Sheet: 1-Methyl-1H-imidazole-2-carboxylic acid (Analogous Stability Data). Retrieved February 26, 2026, from [Link][1]
Technical Support Center: Trace Metal Removal from 1-isopropyl-1H-imidazole-2-carboxylic acid
Topic: Purification & Trace Metal Remediation Molecule: 1-isopropyl-1H-imidazole-2-carboxylic acid (CAS: 1198439-05-2) Target Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists
Introduction: The Chelation Challenge
Removing trace metals (Pd, Cu, Fe, Ni) from 1-isopropyl-1H-imidazole-2-carboxylic acid presents a unique thermodynamic challenge compared to standard organic intermediates.
The "Pincer" Effect:
This molecule is not just a substrate; it is a bidentate ligand. The basic nitrogen (N3) on the imidazole ring and the carboxylate oxygen can form a stable 5-membered chelate ring with transition metals. Standard aqueous washes often fail because the metal-ligand binding constant (
This guide provides three tiered workflows to break this complexation and achieve ICH Q3D compliance.
Module 1: Diagnostic & Detection
Before attempting purification, you must characterize the impurity profile.[1] Visual cues are helpful but insufficient for regulatory compliance.
| Indicator | Potential Metal | Comment |
| Blue / Green Tint | Copper (Cu), Nickel (Ni) | Common if Cu salts were used in oxidation steps. |
| Grey / Black Precipitate | Palladium (Pd) | "Pd Black" (colloidal). Hard to filter without Celite. |
| Red / Orange / Brown | Iron (Fe), Palladium (Pd) | Fe often enters via unlined reactors or reagents. |
| Yellowing | Platinum (Pt), Titanium (Ti) | Often overlooked; check catalyst history. |
Quantitative Analysis
Protocol: Digestion for ICP-MS
-
Weigh 50 mg of dried 1-isopropyl-1H-imidazole-2-carboxylic acid.
-
Add 2 mL conc.
(Trace Metal Grade). -
Microwave digest at 180°C for 20 mins.
-
Dilute to 50 mL with deionized water.
-
Target: Analyze against ICH Q3D Class 1 (Pd, Cd, As, Hg) and Class 2A (Co, V, Ni) limits.
Module 2: Chemical Scavenging (The Kinetic Approach)
For high-value, small-scale batches (<1 kg), silica-based scavengers are the industry standard. However, because your product is a ligand, you must use a scavenger with a higher affinity binding constant than your imidazole product.
Recommended Scavenger: Silica-bound Trimercaptotriazine (Si-TMT) or Si-DMT .
-
Why: Simple Si-Thiol scavengers may not be strong enough to displace the metal from the imidazole-carboxylate pincer. TMT/DMT are multidentate ligands that thermodynamically outcompete the imidazole.
Protocol: Scavenger Screening
-
Dissolve: Dissolve 1 g of crude product in 10 mL of MeOH or Water/MeOH (1:1).
-
Note: Ensure pH is neutral (6-7). If pH is too low (<3), the scavenger's binding sites may protonate and deactivate.
-
-
Dose: Add Si-TMT equivalent to 3-5 equivalents relative to the metal content (not the product). If metal content is unknown, use 10 wt% relative to the product.
-
Incubate: Stir at 50°C for 4 hours.
-
Critical: Heat is required to overcome the activation energy of breaking the product-metal complex.
-
-
Filter: Filter through a 0.45 µm PTFE membrane or a Celite pad to remove the silica.
-
Test: Analyze filtrate by ICP-MS.
Module 3: Isoelectric Precipitation (The Thermodynamic Approach)
This is the most scalable method for this specific molecule. As a zwitterion, 1-isopropyl-1H-imidazole-2-carboxylic acid has a specific Isoelectric Point (pI) where its net charge is zero and its water solubility is at a minimum.
The Science:
-
Acidic pH (< 2): Cationic (Imidazole protonated, COOH protonated). Soluble.
-
Basic pH (> 9): Anionic (Imidazole neutral, COO- deprotonated). Soluble.
-
Isoelectric Point (~pH 4.5 - 5.0): Zwitterionic (Imidazole protonated, COO- deprotonated). Net charge 0. Lowest Solubility.
By adjusting the pH to the pI, you force the product to crystallize while the metal salts (which remain charged) stay in the mother liquor.
Protocol: pH Swing Crystallization
-
Dissolution: Suspend crude product in Water (5 vol). Add NaOH (1M) dropwise until pH reaches 10-11. The solution should become clear (Anionic form).
-
Filtration: Filter this basic solution through a 0.2 µm filter.
-
Purpose: Removes insoluble metal hydroxides or colloidal Pd black.
-
-
Precipitation: Slowly add HCl (1M) while stirring vigorously. Monitor pH continuously.
-
Target: Stop addition exactly at pH 4.8 .
-
Aging: Cool the slurry to 0-5°C and stir for 2 hours.
-
Isolation: Filter the white precipitate.
-
Wash: Displace the mother liquor (containing the metals) with cold water (pH adjusted to 4.8).
Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the correct purification route based on your scale and impurity levels.
Caption: Decision tree for selecting between chemical scavenging (polishing) and isoelectric precipitation (bulk removal).
Troubleshooting & FAQs
Q1: I used a Thiol scavenger, but my Palladium levels barely dropped. Why? A: Your product is competing with the scavenger. The imidazole-carboxylate moiety is a strong ligand.
-
Fix: Switch to Si-TMT or Si-DMT (Biotage/SiliCycle). These have a much higher formation constant (
) for Pd than your product does. Alternatively, increase the temperature to 60°C to speed up the ligand exchange kinetics.
Q2: During the pH swing, my product oiled out instead of crystallizing. A: This usually happens if the concentration is too high or the neutralization is too fast.
-
Fix: Dilute the initial basic solution by 20%. Add the acid slowly over 1 hour. Seed the solution with pure crystals when the pH hits 6.0 (approaching the pI).
Q3: Can I use Activated Carbon? A: Yes, but with caution. Carbon is non-specific.
-
Risk:[2][3][4][5][6] Carbon often binds zwitterionic aromatics, leading to yield loss (10-20%).
-
Recommendation: Use carbon only if scavengers fail. Use "C-Mag" or equivalent filterable carbon cartridges to avoid handling loose soot.
Q4: The product is white, but ICP-MS still shows 50 ppm Copper. A: Copper can be occluded in the crystal lattice.
-
Fix: Perform a "Complexation Wash." Recrystallize from water containing 1% EDTA or N-Acetylcysteine . These small molecule chelators will keep the Cu in solution during the filtration step.
References
-
ICH Q3D(R2) . Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2022. Link
-
Biotage . Metal Scavenging User Guide: Strategies for API Purification. Link
-
PubChem . 1-isopropyl-1H-imidazole-2-carboxylic acid Compound Summary. National Library of Medicine. Link
-
SiliCycle . SiliiaMetS® Metal Scavengers Application Note: Palladium Removal. Link
- Garrett, R. & Grisham, C.Biochemistry (Discussion on Isoelectric Points of Imidazole derivatives). Cengage Learning. (General Textbook Reference).
Sources
- 1. reddit.com [reddit.com]
- 2. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment [intertek.com]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 6. labcorp.com [labcorp.com]
Validation & Comparative
Comparative Guide: Mass Spectrometry Characterization of 1-Isopropyl-1H-imidazole-2-carboxylic Acid
Executive Summary & Molecule Profile
1-Isopropyl-1H-imidazole-2-carboxylic acid (CAS: N/A for specific isomer, generic imidazole acids often used as synthons) is a critical intermediate in the synthesis of angiotensin II receptor antagonists and various metallo-
This guide provides a technical comparison of ionization modalities (ESI vs. EI) and details the specific fragmentation patterns required for structural validation. It distinguishes this specific isomer from its linear analog (1-propyl) and validates the fragmentation pathways using thermodynamic principles.
Physicochemical Profile[1][2][3]
-
Formula:
-
Exact Mass: 154.0742 Da
-
pKa Values (Predicted): ~2.5 (COOH), ~6.8 (Imidazole N3)
-
LogP: ~0.2 (Polar, requires HILIC or Aqueous C18)
Comparative Analysis: Ionization Modalities
For the quantification and identification of 1-isopropyl-1H-imidazole-2-carboxylic acid, the choice of ionization technique dictates sensitivity and spectral richness.
| Feature | Method A: ESI-MS/MS (Recommended) | Method B: EI-GC/MS (Alternative) |
| Sample Prep | Minimal. Direct injection or simple protein precipitation. | Complex. Requires derivatization (TMS/Methyl ester) to volatilize the COOH group. |
| Ionization Type | Soft ionization (Protonation/Deprotonation). Preserves molecular ion. | Hard ionization (70 eV). Extensive fragmentation; molecular ion often weak.[1][2] |
| Sensitivity | High (pg/mL range). Excellent for trace metabolite analysis in plasma. | Moderate. Limited by derivatization efficiency. |
| Structural Insight | Tandem MS (CID) allows controlled fragmentation to map the isopropyl and carboxyl groups. | Fingerprint matching. Good for library search but poor for de novo elucidation of this specific polar acid. |
| Primary Artifacts | Adducts ( | Incomplete derivatization leading to multiple peaks. |
Verdict: ESI-MS/MS is the superior modality for biological matrices and process monitoring due to the molecule's polarity and thermal instability. EI-MS is reserved for purity assays of raw materials where derivatization is standard.
Deep Dive: ESI-CID Fragmentation Patterns
The structural elucidation of 1-isopropyl-1H-imidazole-2-carboxylic acid relies on identifying two key functional losses: the carboxylic acid (decarboxylation) and the N-isopropyl group (dealkylation).
Positive Ion Mode ( , m/z 155)
In positive ESI, the molecule is protonated at the N3 position of the imidazole ring. Collision-Induced Dissociation (CID) triggers a predictable cascade.
-
Precursor Ion: m/z 155.07 (
) -
Primary Fragment (Base Peak): m/z 111.07 (
)-
Mechanism: Decarboxylation. The loss of neutral
(44 Da) is the most thermodynamically favorable pathway for imidazole-2-carboxylic acids. The positive charge is stabilized by resonance across the imidazole ring.
-
-
Secondary Fragment: m/z 69.04 (
)-
Mechanism: Dealkylation. Following decarboxylation, the 1-isopropyl-1H-imidazole ion (m/z 111) loses the isopropyl group as a neutral propene molecule (
, 42 Da) via a 1,5-hydrogen shift rearrangement. This yields the protonated imidazole ring.
-
-
Diagnostic Fragment: m/z 41/42
-
Mechanism: Ring cleavage (Retro-Diels-Alder type) or formation of the isopropyl cation (
) at high collision energies.
-
Negative Ion Mode ( , m/z 153)
Negative mode is highly sensitive for this analyte due to the acidic carboxyl group.
-
Precursor Ion: m/z 153.06 (
) -
Primary Fragment: m/z 109.07 (
)-
Mechanism: Loss of
(44 Da). The resulting anion is the deprotonated 1-isopropylimidazole, which is a strong nucleophile and may be unstable in the gas phase, often leading to further fragmentation.
-
Visualizing the Fragmentation Pathway[3][6]
The following diagram illustrates the mechanistic pathway in Positive ESI mode, which provides the richest structural information.
Figure 1: Proposed ESI(+) CID fragmentation pathway. The transition 155 -> 111 is the primary quantifier transition.
Experimental Protocol: Validated LC-MS/MS Workflow
To ensure reproducibility, the following protocol utilizes HILIC chromatography, which is essential for retaining this polar small molecule.
Chromatographic Conditions
-
Column: ZIC-HILIC or Amide-HILIC (
mm, 1.7 µm).-
Rationale: C18 columns often fail to retain small imidazole acids, leading to elution in the void volume and ion suppression.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient: 95% B to 50% B over 5 minutes.
-
Note: High organic start is required for HILIC retention.
-
Mass Spectrometry Parameters (Triple Quadrupole)
-
Source: Electrospray Ionization (ESI), Positive Mode.[3]
-
Spray Voltage: 3500 V.
-
Capillary Temp: 300°C.
-
MRM Transitions (Quantification & Qualification):
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Quantifier | 155.1 | 111.1 | 15 | 50 |
| Qualifier 1 | 155.1 | 69.1 | 30 | 50 |
| Qualifier 2 | 155.1 | 43.1 | 45 | 50 |
Differentiation from Isomers
The primary isomer concern is 1-propyl-1H-imidazole-2-carboxylic acid (linear chain).
-
Differentiation Strategy:
-
Retention Time: The isopropyl isomer is more compact and slightly more hydrophobic than the linear propyl isomer in HILIC modes, leading to subtle RT shifts.
-
Fragmentation Ratio: The loss of the isopropyl group (branching) is kinetically faster than the loss of the n-propyl group. The ratio of m/z 69 to m/z 111 will be higher for the isopropyl isomer at intermediate collision energies.
-
Analytical Decision Workflow
Use this decision tree to select the correct analytical approach based on your sample matrix.
Figure 2: Method selection guide for imidazole carboxylic acid analysis.
References
-
Vyskocilová, P., et al. (2006).[4] Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides and Nucleic Acids.[4] Link
- Holčapek, M., et al. (2010). Fragmentation behaviors of imidazole derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
-
NIST Chemistry WebBook. Imidazole-2-carboxylic acid fragmentation data. Link
-
Wang, T., et al. (2022).[5] Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives. European Journal of Medicinal Chemistry. Link
Sources
- 1. youtube.com [youtube.com]
- 2. uni-saarland.de [uni-saarland.de]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Imidazole-Based Carboxylic Acids: 1-isopropyl-1H-imidazole-2-carboxylic acid vs. Imidazole-4-carboxylic acid
Introduction
For researchers and professionals in drug development and materials science, the selection of molecular building blocks is a critical decision, with chemical stability being a paramount consideration. Imidazole-based carboxylic acids are a versatile class of compounds, finding applications as ligands in coordination chemistry, intermediates in pharmaceutical synthesis, and components of functional materials.[1][2] Their stability under various stress conditions—thermal, hydrolytic, oxidative, and photolytic—directly impacts the shelf-life, efficacy, and safety of the final product.
This guide provides an in-depth comparative analysis of the stability of two representative imidazole carboxylic acids: 1-isopropyl-1H-imidazole-2-carboxylic acid and imidazole-4-carboxylic acid . While imidazole-4-carboxylic acid is a well-characterized compound, data on the stability of 1-isopropyl-1H-imidazole-2-carboxylic acid is less prevalent. Therefore, this guide will integrate available experimental data with established principles of organic chemistry to provide a comprehensive and scientifically grounded comparison. We will delve into the structural and electronic factors that govern their relative stabilities and outline the experimental protocols necessary for a rigorous assessment.
Molecular Structures and Key Differentiating Features
The stability of a molecule is intrinsically linked to its structure. The two molecules under consideration, while both being imidazole carboxylic acids, possess distinct structural features that are anticipated to significantly influence their stability profiles.
-
Imidazole-4-carboxylic acid: This is an unsubstituted imidazole with a carboxylic acid group at the C4 position. The imidazole ring itself is an aromatic heterocycle, which contributes to its overall stability.[3] The presence of the N-H proton allows for tautomerism and participation in hydrogen bonding networks.
-
1-isopropyl-1H-imidazole-2-carboxylic acid: This molecule features two key differences: the carboxylic acid group is at the C2 position, and the N1 position is substituted with a bulky isopropyl group. This N-substitution prevents tautomerization of the imidazole ring. The placement of the carboxylic acid at the C2 position, adjacent to two nitrogen atoms, is expected to have a profound effect on its electronic environment and, consequently, its stability.
Comparative Stability Analysis: A Multi-Faceted Approach
A thorough understanding of a compound's stability requires subjecting it to a variety of stress conditions.[][5] In the context of active pharmaceutical ingredients (APIs), forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[6][7]
Thermal Stability
Thermal stability is a critical parameter, particularly for compounds that may be subjected to elevated temperatures during synthesis, purification, or storage. The primary degradation pathway for many carboxylic acids upon heating is decarboxylation.[8][9]
Imidazole-4-carboxylic acid exhibits a high melting point of 294-295 °C, indicating significant thermal stability in the solid state.[1]
Experimental Protocol: Thermogravimetric Analysis (TGA)
A standard method to evaluate thermal stability is Thermogravimetric Analysis (TGA).[11][12]
Methodology:
-
Accurately weigh 5-10 mg of the sample into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss of the sample as a function of temperature.
-
The onset temperature of decomposition provides a quantitative measure of thermal stability.
Expected Outcome: It is hypothesized that TGA would reveal a lower onset of decomposition for 1-isopropyl-1H-imidazole-2-carboxylic acid compared to imidazole-4-carboxylic acid, indicative of its lower thermal stability.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Hydrolytic Stability
Hydrolytic stability assesses the susceptibility of a compound to degradation in the presence of water, which can be catalyzed by acidic or basic conditions.[13] This is particularly relevant for drug formulation and storage.
The imidazole ring is generally stable to hydrolysis. However, the carboxylic acid functional group can be involved in acid-base equilibria. For N-substituted imidazoles, the primary site of hydrolytic instability would likely be the substituents, though the imidazole ring itself can be susceptible to degradation under harsh basic conditions.[14]
Experimental Protocol: Forced Hydrolysis Study
Methodology:
-
Prepare solutions of each compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots and neutralize them if necessary.
-
Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Expected Outcome: Both compounds are expected to be relatively stable under neutral and acidic conditions. Under basic conditions, the primary concern would be potential ring-opening of the imidazole nucleus, although this typically requires harsh conditions. The electronic and steric effects of the substituents would modulate this stability.
Oxidative Stability
Oxidative degradation can occur through exposure to air (autoxidation) or oxidizing agents.[14] The imidazole ring can be susceptible to oxidation, particularly in the presence of strong oxidants.
Experimental Protocol: Forced Oxidation Study
Methodology:
-
Prepare a solution of each compound.
-
Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the solution at room temperature for a defined period.
-
Analyze the samples by HPLC at various time points to monitor for degradation.
Expected Outcome: The electron-rich imidazole ring is susceptible to oxidation. The N-isopropyl group in 1-isopropyl-1H-imidazole-2-carboxylic acid, being an electron-donating group, might slightly increase the susceptibility of the imidazole ring to oxidation compared to the unsubstituted ring in imidazole-4-carboxylic acid.
Photostability
Photostability testing evaluates the degradation of a compound upon exposure to light.[15][16] This is a critical parameter for any product that may be exposed to light during its lifecycle.
Experimental Protocol: Photostability Study (ICH Q1B)
Methodology:
-
Expose solid samples and solutions of each compound to a controlled light source that provides both UV and visible radiation (e.g., a xenon lamp).
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.[17]
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the exposed and control samples by HPLC to determine the extent of degradation.
Expected Outcome: Imidazole derivatives can undergo photo-oxidation.[18] The specific degradation pathways and rates would depend on the substituents and the medium. A direct comparison would be necessary to determine the relative photostability.
Caption: Forced degradation study workflow.
Mechanistic Insights and Structure-Stability Relationships
The anticipated differences in stability between 1-isopropyl-1H-imidazole-2-carboxylic acid and imidazole-4-carboxylic acid can be rationalized by considering the electronic and steric effects of their substituents.
-
Position of the Carboxylic Acid Group: The C2 position of the imidazole ring is electron-deficient due to the proximity of the two nitrogen atoms. A carboxylic acid group at this position is more readily lost as carbon dioxide (decarboxylation) upon heating compared to when it is at the C4 or C5 position. The resulting carbanion at C2 is stabilized by the adjacent nitrogen atoms.
-
N-Substitution: The isopropyl group on the N1 nitrogen of 1-isopropyl-1H-imidazole-2-carboxylic acid has two main effects. First, it is an electron-donating group, which increases the electron density of the imidazole ring. This can influence the ring's susceptibility to electrophilic attack and oxidation. Second, its steric bulk can hinder the approach of reagents to the adjacent C2 and N3 positions, potentially affecting reaction rates.[10] In contrast, the N-H proton in imidazole-4-carboxylic acid allows for tautomerism and intermolecular hydrogen bonding, which can contribute to its stability in the solid state.
Summary of Comparative Stability
| Parameter | 1-isopropyl-1H-imidazole-2-carboxylic acid | Imidazole-4-carboxylic acid | Rationale for Difference |
| Thermal Stability | Predicted to be lower | Higher | The C2-carboxylic acid is more susceptible to decarboxylation. |
| Hydrolytic Stability | Generally stable, potential for degradation under harsh basic conditions. | Generally stable, potential for degradation under harsh basic conditions. | Both have a stable imidazole core. |
| Oxidative Stability | Potentially more susceptible to oxidation. | Susceptible to oxidation. | The electron-donating isopropyl group may increase the ring's reactivity. |
| Photostability | Requires experimental determination. | Requires experimental determination. | Both are likely to undergo some degree of photodegradation. |
Conclusion
In the comparative analysis of 1-isopropyl-1H-imidazole-2-carboxylic acid and imidazole-4-carboxylic acid, structural differences are key determinants of their relative stability. Imidazole-4-carboxylic acid is a thermally robust molecule, a property conferred by the inherent aromaticity of the imidazole ring and the position of the carboxylic acid group. Conversely, 1-isopropyl-1H-imidazole-2-carboxylic acid is predicted to be less thermally stable due to the greater propensity of the C2-carboxylic acid to undergo decarboxylation.
While both compounds are expected to exhibit good hydrolytic stability under mild conditions, their behavior under oxidative and photolytic stress requires direct experimental comparison. The electronic and steric contributions of the N-isopropyl group in 1-isopropyl-1H-imidazole-2-carboxylic acid are anticipated to play a significant role in its overall stability profile.
For researchers and developers, this guide underscores the importance of not only considering the core scaffold of a molecule but also the profound impact of substituent placement and nature on its stability. A thorough experimental evaluation, following established protocols for forced degradation studies, is indispensable for selecting the optimal building block for a given application and ensuring the quality and reliability of the final product.
References
- Zaramella, A., et al. (2002). Studies of the stabilities of a series of N-acylimidazoles towards acidic and basic conditions. European Journal of Organic Chemistry, 2002(18), 3088-3093.
- Li, W., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures.
-
Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]
-
The Royal Society of Chemistry. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
-
Almac Group. (n.d.). Spotlight on stability: API and drug product testing. [Link]
- Ruan, K., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Organic Chemistry, 84(21), 13865-13877.
-
S-Matrix. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
- Ienaga, K., et al. (1979). Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid. Chemical and Pharmaceutical Bulletin, 27(12), 2972-2976.
- Jones, R. A. (1984). N-Alkylation of imidazoles. University of Otago.
- Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space. I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics, 433(2), 583-590.
- Ali, A. A., et al. (2024). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Central Asian Journal of Theoretical and Applied Science, 5(10), 41-50.
- Torres-García, E., et al. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, 27(4), 1205.
-
BioPharm International. (2020, November 12). Forced Degradation Studies for Biopharmaceuticals. [Link]
- Curutchet, C., et al. (2011). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. Journal of Physical Chemistry A, 115(45), 12651-12659.
- Mondal, S., & Guria, M. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. RSC Advances, 12(52), 33791-33810.
- Pokora, P., & Bartosz, G. (2014). Antioxidant Activity of Imidazole Dipeptides. In Handbook of Antioxidants (pp. 305-322). CRC Press.
- Clough, M. T., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(48), 21184-21197.
-
Catalent. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
- Singh, R., & Kumar, R. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 84-91.
- Kaufman, M. D., & Dounay, A. B. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4540-4543.
- Science of Synthesis. (2002). Product Class 3: Imidazoles.
- Chen, Y. (2015). Investigation of Thermal Properties of Carboxylates with Various Structures. Rose-Hulman Institute of Technology.
- Al-Jibouri, A. A. A. (2026, February 14). Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. Arabian Journal of Chemistry, 19(2), 101824.
- Hollóczki, O., et al. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 132(50), 17881-17883.
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
- He, F., et al. (2005). Computational studies on imidazole heme conformations. Journal of the American Chemical Society, 127(23), 8487-8494.
-
ResearchGate. (n.d.). (a): TGA thermogram of control and treated imidazole. [Link]
- de Oliveira, R. B., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
- Li, Z., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules, 27(4), 1368.
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Q-Lab. (n.d.). Understanding ICH Photostability Testing. [Link]
-
Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
- Wu, H., et al. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules, 27(3), 1111.
-
Wu, H., et al. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. ResearchGate. [Link]
-
American Journal of Engineering Research. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. [Link]
-
RSC Publishing. (n.d.). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]
-
ResearchGate. (n.d.). Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites. [Link]
-
Chemistry – A European Journal. (2024). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Fe3 Cluster under Visible Light Irradiation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. fdaghana.gov.gh [fdaghana.gov.gh]
- 6. chemoxpharma.com [chemoxpharma.com]
- 7. onyxipca.com [onyxipca.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Research Portal [ourarchive.otago.ac.nz]
- 11. libjournals.unca.edu [libjournals.unca.edu]
- 12. mdpi.com [mdpi.com]
- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
The Theoretical Blueprint: Elemental Composition of 1-isopropyl-1H-imidazole-2-carboxylic acid
An In-Depth Guide to Elemental Analysis Standards for 1-isopropyl-1H-imidazole-2-carboxylic acid
For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel compound like 1-isopropyl-1H-imidazole-2-carboxylic acid is a significant step. However, synthesis is only the beginning. Rigorous characterization is paramount to confirm the identity, purity, and integrity of the new chemical entity. Among the foundational analytical techniques, elemental analysis stands as a gatekeeper, providing a fundamental assessment of a compound's empirical formula.
This guide provides an in-depth comparison of the standards and methodologies essential for obtaining accurate and reliable elemental analysis data for nitrogen-rich heterocyclic compounds such as 1-isopropyl-1H-imidazole-2-carboxylic acid. We will move beyond simple protocol recitation to explore the underlying principles, the rationale behind procedural choices, and the interpretation of results, ensuring your data is robust, defensible, and meets the stringent requirements of academic publication and regulatory scrutiny.
Before any analysis can be performed, the theoretical elemental composition must be calculated from the molecular formula. This serves as the benchmark against which all experimental results are measured.
Molecular Formula: C₇H₁₀N₂O₂[1][2] Molecular Weight: 154.17 g/mol [1][2]
Based on these values, the expected mass percentages of Carbon, Hydrogen, and Nitrogen are as follows:
| Element | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 7 | 84.077 | 54.54% |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 6.54% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 18.17% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 20.75% |
| Total | 154.169 | 100.00% |
Note: Oxygen is typically determined by difference or through a separate pyrolysis method and is not usually analyzed simultaneously with C, H, and N.
The Gold Standard Technique: Combustion Analysis
The most prevalent method for determining the C, H, and N content of organic compounds is combustion analysis, often referred to as the Dumas method.[3][4] This technique provides a direct measurement of the core elements of an organic molecule. The process is elegant in its logic, involving the complete and rapid oxidation of the sample to convert the constituent elements into simple, detectable gases.
The workflow can be visualized as a four-stage process:
Caption: Workflow of a modern CHN combustion analyzer.
A Comparative Guide to Elemental Analysis Standards
The term "standard" in elemental analysis can refer to several distinct components of the workflow. Understanding their different roles is critical for ensuring the accuracy and validity of the results.
Calibration Standards: The Instrument's Yardstick
These are highly pure, stable organic compounds with precisely known elemental compositions. They are used to calibrate the instrument's detector response, creating a calibration curve that translates the detector's signal into a mass percentage for each element.
| Standard | Formula | %C | %H | %N | Key Application & Rationale |
| Acetanilide | C₈H₉NO | 71.09 | 6.71 | 10.36 | A common, non-hygroscopic standard suitable for general-purpose calibration. Its C/N ratio is different from our target molecule. |
| Sulfanilamide | C₆H₈N₂O₂S | 41.85 | 4.68 | 16.27 | Useful for calibrating CHNS instruments. Its nitrogen content is closer to our target molecule, which can sometimes provide a better calibration for nitrogen-rich compounds.[4] |
| Atropine | C₁₇H₂₃NO₃ | 70.56 | 8.01 | 4.84 | Often used for larger sample weights or when analyzing samples with lower nitrogen content.[5] |
| BBOT | C₂₆H₂₆N₂O₂S | 72.52 | 6.09 | 6.51 | A high-purity standard often used in polymer and plastics analysis.[5] |
Expert Insight: The choice of calibration standard is not arbitrary. While modern instruments have a wide linear range, using a standard with an elemental composition reasonably close to the analyte can help minimize interpolation errors, especially for nitrogen. For 1-isopropyl-1H-imidazole-2-carboxylic acid (18.17% N), a standard like Sulfanilamide may be a more representative choice than one with very low nitrogen content. Certified standards are available from specialized suppliers such as Elemental Microanalysis.[6][7][8]
Control and Verification Standards: Validating the Run
After calibration, a control standard should be run to verify the calibration's accuracy. This is often the same substance used for calibration but from an independent weighing. A successful run of the control provides confidence that the instrument is performing correctly before analyzing the unknown sample.
Pharmacopoeial Standards: A Different Class of "Elemental" Analysis
It is crucial for drug development professionals to distinguish between elemental composition (CHN analysis) and elemental impurities. Pharmacopoeias like the USP have specific chapters, such as USP <232> and <233>, that set limits for toxic elemental impurities (e.g., Pb, As, Hg, Pd).[9]
-
Purpose: To quantify trace levels of metallic contaminants, often from catalysts or manufacturing processes, that pose a toxicological risk.[10]
-
Methodology: These analyses are not performed by combustion. Instead, highly sensitive techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) are required.[11][12]
Trustworthiness Pillar: Do not confuse the requirements for CHN analysis with those for USP <232>. They answer different questions. CHN analysis confirms the empirical formula of your target molecule, while USP <232> testing ensures the final drug product is free from harmful metal contaminants.
A Self-Validating Protocol for CHN Analysis
This protocol is designed to be a self-validating system, with built-in checks to ensure data integrity.
Objective: To determine the %C, %H, and %N of a purified sample of 1-isopropyl-1H-imidazole-2-carboxylic acid.
Materials:
-
CHN Analyzer (e.g., Thermo Scientific FlashSmart, Elementar vario MICRO cube)
-
Microbalance (readable to 0.001 mg)
-
Certified Calibration Standard (e.g., Sulfanilamide)
-
Tin capsules for solids
-
Sample: 1-isopropyl-1H-imidazole-2-carboxylic acid, dried under vacuum to constant weight to remove residual solvents.[8]
Methodology:
-
Instrument Preparation:
-
Perform leak checks and ensure gas supplies (Helium and Oxygen) are adequate.
-
Condition the combustion and reduction columns according to the manufacturer's specifications. A stable baseline at the detector is required before analysis.
-
-
Calibration:
-
Accurately weigh 3-5 replicates of the calibration standard (e.g., 1-3 mg of Sulfanilamide) into tin capsules.
-
Analyze the standards to generate a calibration curve. The instrument software will use a K-factor or linear regression. The correlation coefficient (r²) should be >0.999.
-
-
Validation & Control:
-
Analyze a new, independent weighing of the calibration standard as a control. The result must fall within the accepted tolerance of the certified value (typically ±0.3%).[8] If it fails, the instrument must be recalibrated.
-
-
Sample Analysis:
-
Accurately weigh at least two replicates of the dried 1-isopropyl-1H-imidazole-2-carboxylic acid sample (1-3 mg) into tin capsules.
-
Analyze the samples.
-
-
System Stability Check:
-
Re-run a control standard every 10-15 samples to check for instrumental drift. The results should remain within the ±0.3% tolerance.[8]
-
Interpreting the Data: Beyond the ±0.4% Rule
Most chemistry journals require experimental elemental analysis data to be within ±0.4% of the theoretical values for a manuscript to be accepted.[13][14][15] While this is the industry benchmark, understanding the source of any deviation is a hallmark of an experienced scientist.
Hypothetical Results for 1-isopropyl-1H-imidazole-2-carboxylic acid (Theory: C 54.54%, H 6.54%, N 18.17%)
| Sample ID | %C | ΔC | %H | ΔH | %N | ΔN | Interpretation & Likely Cause |
| Result A | 54.31 | -0.23 | 6.62 | +0.08 | 18.05 | -0.12 | Excellent. All values are well within the ±0.4% tolerance. The data supports the proposed structure and high purity. |
| Result B | 55.95 | +1.41 | 7.21 | +0.67 | 17.55 | -0.62 | Poor. High C and H with low N suggests the presence of a hydrocarbon-rich impurity, likely residual ethyl acetate or hexane from chromatography. Sample requires re-purification. |
| Result C | 52.15 | -2.39 | 6.85 | +0.31 | 17.39 | -0.78 | Poor. Low values for C and N with slightly high H could indicate the presence of water (hygroscopic sample) or inorganic impurities (e.g., salts) that do not combust. |
| Result D | 54.45 | -0.09 | 6.51 | -0.03 | 17.21 | -0.96 | Questionable. C and H are perfect, but N is significantly low. This could point to incomplete combustion. Nitrogen-containing heterocycles can sometimes be challenging to fully combust to N₂.[16][17] Re-analysis with a combustion catalyst (e.g., tungsten oxide) may be warranted. |
Challenges & Causality:
-
Purity is Paramount: Elemental analysis is highly sensitive to impurities. Trace solvents or water can dramatically skew results.[8]
-
Heterogeneity: Ensure the analyzed sample is a homogenous powder. A single crystal may not be representative of the bulk material.
-
Combustion Chemistry: The stability of the imidazole ring requires high temperatures and a strongly oxidative environment to ensure all nitrogen is converted to detectable N₂ gas. Incomplete combustion is a known potential issue for nitrogen heterocycles.[16][17]
Conclusion
Elemental analysis of 1-isopropyl-1H-imidazole-2-carboxylic acid is a critical analytical step that provides fundamental proof of its chemical formula. Achieving accurate and reliable results is not merely a matter of running a sample; it requires a holistic understanding of the combustion process, the judicious selection and use of certified calibration standards, and a critical eye for interpreting results. By implementing a self-validating protocol that includes rigorous calibration, controls, and an awareness of potential pitfalls like sample purity and incomplete combustion, researchers can generate data that is not only publishable but also provides true confidence in the identity and quality of their novel compounds.
References
-
PubChem. 1-isopropyl-1H-imidazole-2-carboxylic acid. [Link]
-
Wang, Z., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. [Link]
-
Wang, Z., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. [Link]
-
Kuveke, R. E. H., et al. (2022). An International Study Evaluating Elemental Analysis. ORCA - Cardiff University. [Link]
-
Extance, A. (2024). Elemental analysis under scrutiny again as competition raises accuracy questions. Chemistry World. [Link]
-
Kuveke, R. E. H., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
University of Wollongong. Summary of CHNS Elemental Analysis Common Problems. [Link]
-
Kuveke, R. E. H., et al. (2022). An International Study Evaluating Elemental Analysis. ResearchGate. [Link]
-
Michigan State University Department of Chemistry. Heterocyclic Compounds. [Link]
-
Wikipedia. Combustion analysis. [Link]
-
VELP Scientifica. CHNS Determination in reference soil samples. [Link]
-
Spectro-Lab. Elemental Analysis: CHNS/O characterization of polymers and plastics. [Link]
-
PubChem. 1H-Imidazole, 2-(1-methylethyl)-. [Link]
-
CPT Labs. Elemental Impurities In Drug Products. [Link]
-
U.S. Pharmacopeia. <233> elemental impurities—procedures. [Link]
-
Analytik Jena. Combustion Elemental Analysis. [Link]
-
Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. [Link]
Sources
- 1. 1198439-05-2|1-Isopropyl-1H-imidazole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 1-isopropyl-1H-imidazole-2-carboxylic acid | C7H10N2O2 | CID 55252644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Combustion analysis - Wikipedia [en.wikipedia.org]
- 4. velp.com [velp.com]
- 5. spectro-lab.pl [spectro-lab.pl]
- 6. Reference materials for micro analysis CHN O S [elementalmicroanalysis.com]
- 7. Reference materials for micro analysis CHN O S [elementalmicroanalysis.com]
- 8. chem.ubc.ca [chem.ubc.ca]
- 9. agilent.com [agilent.com]
- 10. kohan.com.tw [kohan.com.tw]
- 11. usp.org [usp.org]
- 12. usp.org [usp.org]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Advanced UV-Vis Spectroscopic Analysis of Imidazole-2-Carboxylic Acid Derivatives
Executive Summary & Strategic Importance
Imidazole-2-carboxylic acid (I2CA) derivatives represent a critical scaffold in medicinal chemistry, serving as bioisosteres for proline and acting as versatile ligands in metallo-pharmaceuticals.[1] Unlike simple imidazoles, the introduction of a carboxyl group at the C2 position creates a unique donor-acceptor system capable of complex tautomeric and zwitterionic equilibria.
This guide moves beyond basic spectral acquisition. It provides a rigorous framework for analyzing the electronic transitions of I2CA derivatives, differentiating them from their C4/C5 isomers, and utilizing UV-Vis spectroscopy as a quantitative tool for determining pKa and metal-binding affinity.
Theoretical Framework: Electronic Transitions & Chromophores
To accurately interpret the spectra of I2CA derivatives, one must deconstruct the contributing electronic transitions. The spectrum is not static; it is a dynamic fingerprint of the molecule's protonation state.
The Chromophoric System
The I2CA scaffold features two primary chromophores that interact via conjugation:
-
The Imidazole Ring: An aromatic heterocycle exhibiting
transitions.[1] -
The Carboxyl Group: A carbonyl-containing moiety exhibiting both
and weak transitions.[1][2]
Key Transitions and Band Assignments
| Transition Type | Wavelength Region ( | Molar Absorptivity ( | Origin | Sensitivity |
| 210 – 230 nm | High (>10,000 M⁻¹cm⁻¹) | Aromatic ring excitation | Sensitive to substitution pattern (auxochromes).[1] | |
| Conjugated | 260 – 290 nm | Moderate (3,000 – 8,000 M⁻¹cm⁻¹) | Conjugation between ring and C=O[1] | Highly pH-dependent; indicates resonance length.[1] |
| > 290 nm (often buried) | Low (<100 M⁻¹cm⁻¹) | Carbonyl lone pair excitation | Often obscured by the strong |
The Zwitterionic Effect
Unlike imidazole-4-carboxylic acid, the 2-isomer is uniquely positioned to form a stable zwitterion (betaine) due to the inductive effect of the two adjacent nitrogen atoms.
-
Acidic pH (pH < 1): Cationic form (COOH, ImH⁺).[1] Spectrum shows hypsochromic shift (blue shift) due to protonation of the ring nitrogens, stabilizing the HOMO.
-
Neutral pH (pH ~ 4-6): Zwitterionic form (COO⁻, ImH⁺). The deprotonation of the carboxyl group increases electron density, causing a bathochromic shift (red shift) in the
band. -
Basic pH (pH > 10): Anionic form (COO⁻, Im).[1] Further bathochromic shift and hyperchromic effect (increase in intensity) as the imidazole ring deprotonates.
Comparative Analysis: I2CA vs. Alternatives
The following table contrasts the spectral behavior of I2CA with its structural isomers and precursors. This data is critical for verifying synthetic regioselectivity.[1]
Table 1: Comparative Spectral Signatures[1]
| Compound | Primary | Secondary Band | Structural Differentiator |
| Imidazole-2-carboxylic acid | 265 - 275 nm | ~215 nm | Distinctive Red Shift: The C2 attachment maximizes conjugation with the N1-C2-N3 amidine-like system.[1] |
| Imidazole-4-carboxylic acid | 256 nm | 237 nm | Blue Shifted: Less effective conjugation; the carboxyl group is cross-conjugated relative to the amidine system.[1] |
| Imidazole-2-carboxaldehyde | 287 nm | 212 nm | Aldehyde Red Shift: The aldehyde is a stronger electron-withdrawing group than carboxylate, causing a further red shift.[1] |
| Imidazole (Unsubstituted) | 205 - 210 nm | None | Lacks the auxiliary chromophore (C=O); absorbs only in the far UV. |
Expert Insight: If your synthesized "Imidazole-2-carboxylic acid" shows a
Experimental Protocol: Self-Validating Spectral Analysis
This protocol is designed to be self-validating . By performing a pH titration, you confirm the identity of the compound through its specific pKa-dependent spectral shifts, ruling out non-ionizable impurities.
Reagents & Preparation
-
Stock Solvent: 10 mM Phosphate Buffer (pH 7.0) or dilute HCl/NaOH for titration. Note: Avoid acetone or benzene as they absorb in the UV region.
-
Analyte Concentration:
M to M. (Target Absorbance: 0.5 - 0.8 AU).[1] -
Blank: Identical buffer composition without the analyte.
Workflow Diagram (Graphviz)
Caption: Step-by-step workflow for the spectrophotometric characterization and validation of imidazole-2-carboxylic acid derivatives.
Detailed Methodology
-
Baseline Correction: Warm up the UV-Vis spectrophotometer (dual-beam preferred) for 20 minutes. Perform a baseline correction using the solvent blank.[3]
-
Neutral Scan (The Anchor): Scan the sample at pH 7.0 from 200 nm to 400 nm.
-
Validation: You should observe a distinct peak around 265-275 nm.[1] If the peak is <220 nm only, the carboxyl group may not be conjugated (check structure).
-
-
Acidification (Protonation): Add microliter quantities of 1.0 M HCl to lower pH to ~2.0.
-
Observation: The band at ~270 nm should decrease in intensity and shift to shorter wavelengths (hypsochromic shift) as the zwitterion converts to the cation.
-
-
Basification (Deprotonation): Add 1.0 M NaOH to raise pH to ~12.0.
-
Observation: The band should redshift and increase in intensity (hyperchromic effect).
-
-
Isosbestic Point Check: Overlay the spectra. The presence of sharp isosbestic points (wavelengths where absorbance is constant across pH) confirms a clean equilibrium between species without degradation.
Data Interpretation & Calculations
Calculating Molar Extinction Coefficient ( )
Use the Beer-Lambert Law:
-
: Molar extinction coefficient (
)[1][4] -
: Absorbance (at
)[1][5][6] - : Concentration (M)
- : Path length (usually 1 cm)[1][5][6]
Typical Value: For I2CA derivatives, expect
Tautomeric Equilibrium Diagram
The spectral shifts are driven by the following equilibrium. Understanding this is crucial for drug formulation, as the zwitterion has vastly different solubility and membrane permeability than the neutral form.
Caption: Protonation states of Imidazole-2-carboxylic acid driving spectral shifts.
Applications in Drug Discovery[7]
-
Metal Chelation Studies: I2CA is a bidentate ligand.[1] Upon binding to metals like Zn²⁺ or Cu²⁺, the UV spectrum will mimic the "Anionic" form even at neutral pH due to the displacement of the proton. A shift in
upon addition of metal salts is a rapid confirmation of binding. -
Lipophilicity (LogD) Prediction: The ratio of the absorbance of the zwitterion vs. the neutral species at physiological pH correlates with LogD. High zwitterionic character usually implies lower membrane permeability but higher aqueous solubility.[1]
References
-
Maxut, A. et al. (2025).[1] Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol. MDPI.[1] Link
-
Ackendorf, J. et al. (2025).[1] pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Royal Society of Chemistry. Link
-
BenchChem. (2025).[1][3][7] An In-depth Technical Guide to the Spectroscopic Data of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid. Link
-
PubChem. (2025).[1] 1H-Imidazole-2-carboxylic acid Compound Summary. National Library of Medicine.[1] Link
-
Thermo Fisher Scientific. (2025).[1] Extinction Coefficients and Molar Absorptivity. Link
Sources
- 1. 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for 1-Substituted Imidazole-2-Carboxylic Acids
Introduction
1-Substituted imidazole-2-carboxylic acids are a class of heterocyclic compounds of paramount importance in modern drug discovery and materials science. Their rigid, planar structure and unique electronic properties make them privileged scaffolds in medicinal chemistry, serving as key intermediates for a wide range of biologically active molecules, including metallo-β-lactamase inhibitors and other therapeutic agents[1]. The efficient and scalable synthesis of these building blocks is a critical challenge for process chemists and researchers. This guide provides an in-depth, objective comparison of the primary synthetic strategies, offering field-proven insights and detailed experimental data to inform your selection of the most appropriate route for your specific research and development needs.
Overview of Synthetic Strategies
The synthesis of 1-substituted imidazole-2-carboxylic acids can be broadly categorized into two main approaches: the functionalization of a pre-formed 1-substituted imidazole ring or the de novo construction of the imidazole core with the desired substituents. Each strategy presents a unique set of advantages and challenges related to yield, substrate scope, scalability, and safety.
Caption: Key synthetic pathways to 1-substituted imidazole-2-carboxylic acids.
Route 1: Direct C2-Carboxylation via Lithiation
This method represents the most direct approach, involving the deprotonation of the C2-position of a 1-substituted imidazole using a strong organolithium base, followed by quenching the resulting anion with carbon dioxide.
Causality and Mechanistic Insight: The C2-proton of the imidazole ring is the most acidic due to the inductive effect of the two adjacent nitrogen atoms. This allows for regioselective deprotonation by a strong, non-nucleophilic base like n-butyllithium (n-BuLi). The resulting 2-lithioimidazole is a potent nucleophile that readily attacks the electrophilic carbon of CO₂, forming the lithium carboxylate salt, which is then protonated upon acidic workup.
Advantages:
-
High Atom Economy: This is a very direct conversion with minimal byproduct formation.
-
Broad Substrate Scope: Tolerant of a variety of N1-substituents (alkyl, aryl, benzyl).[2]
Disadvantages:
-
Safety Concerns: Requires the use of pyrophoric and moisture-sensitive n-BuLi, necessitating stringent anhydrous conditions and careful handling, which can be challenging on a large scale.
-
Cryogenic Temperatures: The lithiation step is typically performed at very low temperatures (-78 °C) to prevent side reactions, which adds to the energy cost and complexity of the process.
Representative Protocol: Metalation of 1-methylimidazole and subsequent carbonation.
-
A solution of 1-methylimidazole in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium (typically 1.1 to 1.5 equivalents) in hexanes is added dropwise, and the mixture is stirred for 1-2 hours at -78 °C.
-
Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice.
-
The reaction is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water, and the aqueous solution is acidified (e.g., with HCl) to precipitate the product, which is then collected by filtration.
Route 2: Oxidation of 1-Substituted 2-Methylimidazoles
This strategy involves the oxidation of a readily available 1-substituted 2-methylimidazole precursor. This is a robust and often high-yielding method, particularly suitable for large-scale synthesis.
Causality and Mechanistic Insight: The methyl group at the C2 position is activated towards oxidation due to its attachment to the electron-rich imidazole ring. Strong oxidizing agents like potassium permanganate (KMnO₄) can effectively convert the methyl group to a carboxylic acid. The reaction proceeds through a series of oxidation steps, likely involving a manganese dioxide intermediate.
Advantages:
-
Scalability and Cost-Effectiveness: Starting materials are often inexpensive, and the reaction conditions are generally amenable to large-scale production.[3]
-
Robustness: The reaction is often high-yielding and less sensitive to moisture compared to organometallic routes.
Disadvantages:
-
Harsh Conditions: The use of strong oxidants like KMnO₄ can be incompatible with sensitive functional groups on the N1-substituent.
-
Workup and Waste: The generation of large amounts of manganese dioxide (MnO₂) byproduct necessitates a challenging filtration and disposal process.
Representative Protocol: Synthesis of Benzimidazole-2-carboxylic Acid from 2-Methylbenzimidazole.[3]
-
2-Methylbenzimidazole is dissolved in an aqueous alkaline solution (e.g., NaOH or KOH).
-
The solution is heated (e.g., to 80-90 °C), and a saturated aqueous solution of potassium permanganate is added portionwise with vigorous stirring over several hours.
-
The reaction mixture is heated until the purple color of the permanganate disappears.
-
The hot solution is filtered to remove the manganese dioxide precipitate. The filter cake is washed thoroughly with hot water.
-
The combined filtrate is cooled and carefully neutralized with a dilute acid (e.g., acetic acid) to precipitate the benzimidazole-2-carboxylic acid.
-
The product is collected by filtration, washed with cold water, and dried.
Route 3: Oxidation of 1-Substituted Imidazole-2-Carboxaldehydes
This two-step approach first requires the synthesis of the corresponding 2-carboxaldehyde, which is then oxidized to the carboxylic acid. While less direct, it offers a milder alternative to Route 2.
Causality and Mechanistic Insight: Imidazole-2-carboxaldehydes can be prepared through various methods, including the formylation of 2-lithioimidazoles or the hydrolysis of 2-(dichloromethyl)imidazole precursors.[4][5] The subsequent oxidation of the aldehyde to the carboxylic acid is a standard transformation that can be achieved with high efficiency using mild oxidants like hydrogen peroxide (H₂O₂), avoiding the harsh conditions of KMnO₄.
Advantages:
-
Mild Conditions: The oxidation step with H₂O₂ is gentle and compatible with a wider range of functional groups.[6]
-
High Yields: The aldehyde-to-acid conversion is typically very high-yielding, often quantitative.[6]
Disadvantages:
-
Longer Route: This is a multi-step process, which may lower the overall yield and increase labor compared to more direct methods.
-
Aldehyde Stability: Some imidazole-2-carboxaldehydes can be unstable, requiring careful handling.
Representative Protocol: Synthesis of 1H-Imidazole-2-carboxylic Acid from Imidazole-2-carboxaldehyde.[6]
-
Imidazole-2-carboxaldehyde is dissolved in water.
-
A 30% aqueous solution of hydrogen peroxide is added dropwise to the stirred solution at room temperature.
-
The reaction is allowed to proceed at room temperature for an extended period (e.g., 72 hours).
-
After the reaction is complete, water is removed under reduced pressure at room temperature to yield the white, crystalline product.
-
The solid is washed with a diethyl ether/water mixture to remove any residual peroxide. Note: Heating during workup should be avoided as it can cause decarboxylation.[6]
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Direct Carboxylation | Route 2: Oxidation of 2-Methyl Group | Route 3: Oxidation of 2-Formyl Group |
| Key Reagents | n-BuLi, CO₂ | KMnO₄, NaOH/KOH | H₂O₂, Imidazole-2-carboxaldehyde |
| Typical Yield | Moderate to Good (60-80%) | Good to Excellent (70-95%) | Excellent (>95% for oxidation step) |
| Scalability | Challenging | Excellent | Good |
| Safety Profile | High risk (pyrophoric reagents) | Moderate risk (strong oxidant) | Low risk (mild oxidant) |
| Conditions | Cryogenic (-78 °C), Anhydrous | Elevated Temperature (80-100 °C) | Room Temperature |
| Substrate Scope | Broad | Moderate (sensitive groups may degrade) | Broad |
| Key Advantage | High atom economy, very direct | Cost-effective, robust for scale-up | Mild conditions, high final step yield |
| Key Disadvantage | Hazardous reagents, low temperatures | Harsh conditions, waste generation | Longer synthetic sequence |
Detailed Experimental Workflows
Workflow for Route 1: Direct Carboxylation
Caption: Step-by-step workflow for the direct carboxylation method.
Workflow for Route 2: Oxidation of 2-Methylimidazole
Caption: Step-by-step workflow for the oxidation of a 2-methylimidazole.
Conclusion and Recommendations
The choice of synthetic route for 1-substituted imidazole-2-carboxylic acids is highly dependent on the specific requirements of the project.
-
For small-scale, discovery chemistry where speed and access to diverse N1-substituted analogs are critical, the Direct Carboxylation (Route 1) is often preferred despite its handling challenges.
-
For large-scale, process chemistry where cost, safety, and robustness are paramount, the Oxidation of 2-Methylimidazoles (Route 2) is the superior choice, provided the N1-substituent can withstand the oxidative conditions.
-
When sensitive functional groups are present and a milder approach is necessary, the Oxidation of Imidazole-2-carboxaldehydes (Route 3) offers an excellent, high-yielding alternative, albeit at the cost of an additional synthetic step.
By carefully evaluating these parameters, researchers can select the most logical and efficient pathway to accelerate their research and development efforts.
References
-
Debus–Radziszewski imidazole synthesis. In: Wikipedia. Accessed February 2026. [Link]
-
Feng, L., et al. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry, 72, 116993. [Link]
- US Patent 4719309A, Preparation of imidazoles.
-
1H-Imidazole-2-carboxaldehyde. Organic Syntheses Procedure. Accessed February 2026. [Link]
-
de Oliveira, L. G., et al. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 30(18), 4567. [Link]
-
Debus Radzisewski Imidazole Synthesis. YouTube. Accessed February 2026. [Link]
- KR Patent 970005532B1, Process for preparation of 1-benzylimidazole compound, and novel compound.
-
Felber, T., et al. (2019). OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. The Journal of Physical Chemistry A, 123(8), 1505-1513. [Link]
-
Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. Accessed February 2026. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. Accessed February 2026. [Link]
-
de la Torre, B. G., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3989-4006. [Link]
-
Carboxamido-substituted imidazoles from 1,2,3-tricarbonyl derivatives and acetamido-substituted thiazoles. Arkat USA. Accessed February 2026. [Link]
-
Thakurdesai, P. A., et al. (2007). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. Pharmacologyonline, 1, 314-329. [Link]
-
Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Osaka University. Accessed February 2026. [Link]
- US Patent 5021584A, Process for preparation of 1-benzylimidazole compound.
-
Galeazzi, E., et al. (1995). Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. The Journal of Organic Chemistry, 60(4), 1090-1092. [Link]
-
2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane. MDPI. Accessed February 2026. [Link]
-
Unexpected formation of imidazole-4,5-dicarboxylic acid in the oxidation of 2-substituted benzimidazoles with hydrogen peroxide. ResearchGate. Accessed February 2026. [Link]
-
Hollóczki, O., et al. (2011). Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society, 133(4), 780-789. [Link]
-
Hydrolysis of Imidazole-2-ylidenes. ResearchGate. Accessed February 2026. [Link]
-
2-METHYLIMIDAZOLE. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. Accessed February 2026. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. Accessed February 2026. [Link]
-
Synthesis of 1,3-dialkylimidazolium-2-carboxylates by direct carboxylation of 1,3-dialkylimidazolium chlorides with CO 2. ResearchGate. Accessed February 2026. [Link]
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. IntechOpen. Accessed February 2026. [Link]
-
One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI. Accessed February 2026. [Link]
-
Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. Organic Chemistry Portal. Accessed February 2026. [Link]
-
Product Class 3: Imidazoles. Thieme E-Books & E-Journals. Accessed February 2026. [Link]
-
de la Torre, B. G., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. Accessed February 2026. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
